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  • Product: 4-morpholino-3-nitrobenzene-1-sulfonamide
  • CAS: 41817-97-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-Morpholino-3-nitrobenzene-1-sulfonamide

Introduction: Unveiling a Scaffold of Potential In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The title compound, 4-mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The title compound, 4-morpholino-3-nitrobenzene-1-sulfonamide, represents a compelling molecular architecture, integrating three key pharmacophoric elements: a sulfonamide group, a morpholine ring, and a nitroaromatic system. The sulfonamide functional group is a well-established component in a multitude of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, hypoglycemic, and anticancer properties[1]. The morpholine moiety, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles[2]. Furthermore, the nitro group, while sometimes associated with toxicity, can also serve as a crucial pharmacophore or a synthetic handle for further molecular elaboration, often playing a role in the mechanism of action of certain antimicrobial and anticancer drugs[3][4][5][6].

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-morpholino-3-nitrobenzene-1-sulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel sulfonamide-based scaffolds. The methodologies presented herein are designed to be robust and reproducible, with a focus on the underlying chemical principles and the interpretation of analytical data.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 4-morpholino-3-nitrobenzene-1-sulfonamide is efficiently achieved through a two-step synthetic sequence, commencing with the preparation of a key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. This is followed by a nucleophilic aromatic substitution reaction with morpholine to yield the final product.

Synthesis_Workflow A o-Chloronitrobenzene C 4-Chloro-3-nitrobenzenesulfonyl Chloride A:e->C:w Chlorosulfonation B Chlorosulfonic Acid B:e->C:w E 4-Morpholino-3-nitrobenzene-1-sulfonamide C:e->E:w Nucleophilic Aromatic Substitution D Morpholine D:e->E:w

Caption: Synthetic workflow for 4-morpholino-3-nitrobenzene-1-sulfonamide.

Part 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

The initial step involves the chlorosulfonation of o-chloronitrobenzene using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring.

Experimental Protocol:

  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap to absorb the evolving hydrogen chloride gas.

  • To the flask, add o-chloronitrobenzene (1.0 eq).

  • With vigorous stirring, slowly add chlorosulfonic acid (4.0 eq) to the o-chloronitrobenzene through the dropping funnel. An exothermic reaction will occur, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 4 hours[7]. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice with constant stirring.

  • The solid product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield the crude 4-chloro-3-nitrobenzenesulfonyl chloride, which can be used in the next step without further purification.

Causality of Experimental Choices:

  • The use of an excess of chlorosulfonic acid ensures the complete conversion of the starting material.

  • The reaction is performed at an elevated temperature to overcome the activation energy barrier for the electrophilic substitution on the deactivated aromatic ring.

  • The workup procedure involving pouring the reaction mixture onto ice is a standard method to quench the reaction and precipitate the product, which is insoluble in water.

Part 2: Synthesis of 4-Morpholino-3-nitrobenzene-1-sulfonamide

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-3-nitrobenzenesulfonyl chloride is displaced by the secondary amine of morpholine.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

  • To this solution, add morpholine (2.2 eq) dropwise at room temperature. The excess morpholine acts as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, dilute the mixture with the same solvent and wash it with a 1M aqueous solution of hydrochloric acid to remove excess morpholine.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-morpholino-3-nitrobenzene-1-sulfonamide.

Causality of Experimental Choices:

  • The use of a slight excess of morpholine drives the reaction to completion.

  • The reaction is typically carried out at room temperature as the sulfonyl chloride is highly reactive towards nucleophiles.

  • The acidic workup is essential to remove the basic morpholine from the reaction mixture.

Characterization of 4-Morpholino-3-nitrobenzene-1-sulfonamide

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are employed for this purpose.

Characterization_Workflow A Synthesized Compound B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D FTIR Spectroscopy A->D E Mass Spectrometry A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

1H NMR Spectroscopy: The proton NMR spectrum of 4-morpholino-3-nitrobenzene-1-sulfonamide is expected to exhibit distinct signals for the aromatic protons and the protons of the morpholine ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
Aromatic-H (ortho to SO2NH)~8.2-8.4Doublet1H
Aromatic-H (ortho to NO2)~8.0-8.2Doublet of doublets1H
Aromatic-H (ortho to morpholine)~7.2-7.4Doublet1H
Morpholine-H (-N-CH2-)~3.8-4.0Triplet4H
Morpholine-H (-O-CH2-)~3.2-3.4Triplet4H
Sulfonamide-H (-SO2NH-)~7.5-8.5Broad singlet1H

13C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic-C (attached to SO2NH)~135-140
Aromatic-C (attached to NO2)~145-150
Aromatic-C (attached to morpholine)~150-155
Aromatic-C (other)~115-130
Morpholine-C (-N-CH2-)~50-55
Morpholine-C (-O-CH2-)~65-70
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Absorption Frequency (cm-1)
N-H stretch (sulfonamide)3300-3400
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2950
Asymmetric SO2 stretch1330-1370
Symmetric SO2 stretch1140-1180
Asymmetric NO2 stretch1510-1560
Symmetric NO2 stretch1340-1380
C-N stretch (aromatic-morpholine)1250-1350
C-O-C stretch (morpholine)1050-1150

The presence of strong absorption bands corresponding to the S=O and N-O stretching vibrations will be characteristic of the sulfonamide and nitro groups, respectively[8][9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-morpholino-3-nitrobenzene-1-sulfonamide (C10H13N3O5S), the expected molecular weight is approximately 203.28 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which further confirms the molecular formula. The fragmentation pattern in the mass spectrum can provide additional structural information. Common fragmentation pathways for morpholine-containing compounds may involve the cleavage of the morpholine ring or the loss of the entire morpholine moiety[4][10].

Potential Applications and Future Directions

The synthesized 4-morpholino-3-nitrobenzene-1-sulfonamide serves as a valuable scaffold for further chemical modifications and biological evaluation. The presence of the nitro group allows for its reduction to an amino group, which can then be functionalized to generate a library of derivatives. These new compounds can be screened for a variety of biological activities, taking advantage of the established pharmacological properties of the sulfonamide and morpholine moieties. Given the known roles of these functional groups in drug discovery, this compound and its derivatives hold promise for the development of novel therapeutic agents.

References

  • Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. 2,511,547. Washington, DC: U.S.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (2010).
  • Karasawa, K., Duchoslav, E., Burton, L., Kawakami, J., & Baba, T. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Analytical Chemistry, 95(44), 16352–16358.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2020). CrystEngComm, 22(3), 438-450.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. (2011). Magnetic Resonance in Chemistry, 49(2), 93-97.
  • Alves, J. S., et al. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 38(3), 201-206.
  • Vigorito, F., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2785.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B, 7(1), 130-150.
  • A Method of Isolating a N-(3-Nitrobenzoyl)sulfamide. (2019).
  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. (2024). Journal of the American Society for Mass Spectrometry.
  • Synthesis and characterization of some sulfonamide dervatives. (2014). International Journal of ChemTech Research, 6(7), 3624-3630.
  • 4-Fluoro-3-nitrobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Karasawa, K., Duchoslav, E., Burton, L., Kawakami, J., & Baba, T. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Analytical Chemistry, 95(44), 16352–16358.
  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. (2024). Journal of the American Society for Mass Spectrometry.
  • Adib, M., Ayashi, N., Heidari, F., & Mirzaei, P. (2016). Reaction between 4-Nitro-1,3-diarylbutan-1-ones and Ammonium Acetate in the Presence of Morpholine and Sulfur: An Efficient Synthesis of 2,4-Diarylpyrroles. Synlett, 27(11), 1738-1742.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Royal Society of Chemistry.
  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. (1995). U.S.
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023). Journal of Agricultural and Food Chemistry, 71(34), 12775–12792.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6524.
  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. (2023). Beilstein Journal of Organic Chemistry, 19, 1586-1594.
  • Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline. (2025). Benchchem.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molecules, 29(20), 4725.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).
  • FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. (2017). Materials Science and Engineering: C, 77, 1247-1255.
  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025). International Journal of Renewable Energy Development, 14(2).
  • m-CHLORONITROBENZENE. (n.d.). Organic Syntheses.
  • Nitro Group Containing Drugs. (n.d.). MDPI.
  • Recent developments in the synthesis of N-aryl sulfonamides. (2021).
  • Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011). American Pharmaceutical Review.
  • 4-Nitrobenzenesulfonamide. (n.d.). PubChem.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3599.
  • Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. (2019).
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules, 29(13), 3043.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025).
  • 4-Fluoro-3-nitrobenzenesulfonamide. (n.d.). ChemScene.

Sources

Exploratory

Mechanistic Profiling of 4-Morpholino-3-Nitrobenzene-1-Sulfonamide: A Pharmacophoric Anchor in Bcl-2 Homology 3 (BH3) Mimetics

Executive Summary 4-Morpholino-3-nitrobenzene-1-sulfonamide (CAS 41817-97-4) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly specialized, critical pharmacophore in the rational design...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Morpholino-3-nitrobenzene-1-sulfonamide (CAS 41817-97-4) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly specialized, critical pharmacophore in the rational design and synthesis of Bcl-2 Homology 3 (BH3) mimetics [1]. These small-molecule inhibitors are engineered to antagonize the anti-apoptotic B-cell lymphoma 2 (Bcl-2) protein family, which is frequently overexpressed in hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML)[2].

This whitepaper deconstructs the structural biology, binding kinetics, and downstream mechanism of action (MoA) of this specific chemical moiety, detailing how its integration into larger molecular scaffolds acts as the definitive "apoptotic switch" in targeted cancer therapies.

Structural Biology & Binding Kinetics (The "Why")

The efficacy of BH3 mimetics relies on their ability to competitively displace pro-apoptotic proteins (like BIM and PUMA) from the hydrophobic binding groove of Bcl-2. When 4-morpholino-3-nitrobenzene-1-sulfonamide is coupled to a larger molecular framework (typically a benzoic acid derivative), it provides three distinct, non-negotiable structural interactions:

A. The Acylsulfonamide Linker: Bioisosteric Anchoring

The primary sulfonamide group (-SO₂NH₂) is chemically coupled to form an acylsulfonamide . This acidic linker acts as a bioisostere for the conserved aspartic acid residue found in native pro-apoptotic BH3 peptides. Rather than forming a simple salt bridge, the acylsulfonamide engages in a highly specific hydrogen bond interaction with the protein backbone (e.g., Gly138 or Gly142, depending on the specific Bcl-2 family member)[3]. This neutralizes basic residues within the groove and rigidifies the inhibitor's conformation.

B. The 3-Nitro Group: The Arg107 Anchor

The precise placement of the electron-withdrawing nitro group (-NO₂) at the 3-position of the benzene ring is arguably the most critical feature for target affinity. Crystallographic data reveals that the 3-nitro group forms a strong, directional hydrogen bond with the guanidinium side chain of Arg107 within the Bcl-2 binding groove[4],[5]. This interaction acts as a molecular anchor; without it, the binding affinity (K_i) of the inhibitor drops by orders of magnitude.

C. The 4-Morpholino Group: P4 Pocket Occupation & Solubilization

The hydrophobic groove of Bcl-2 contains distinct sub-pockets (P1 through P4). The morpholine ring at the 4-position is strategically positioned to project deep into the P4 hydrophobic pocket [2].

  • Steric Occupation: The aliphatic bulk of the morpholine ring provides optimal van der Waals contacts to displace the native BH3 alpha-helix.

  • Physicochemical Tuning: BH3 mimetics are notoriously lipophilic and suffer from poor bioavailability. The oxygen atom within the morpholine ring acts as a solvent-exposed hydrogen bond acceptor, drastically improving the aqueous solubility of the final compound compared to purely aliphatic or aromatic substitutions[1].

Mechanism of Action: The Apoptotic Switch

Once a compound harboring the 4-morpholino-3-nitrobenzenesulfonamide pharmacophore successfully anchors into the Bcl-2 groove, it triggers a deterministic signaling cascade that forces the cancer cell into apoptosis.

MoA A BH3 Mimetic (4-Morpholino-3-Nitrobenzenesulfonamide Core) B Anti-apoptotic Bcl-2 (Inhibited) A->B Binds P4 Pocket & Arg107 C Pro-apoptotic BH3-only (Bim/Puma Freed) B->C Displaces D Bax / Bak (Oligomerization) C->D Activates E Mitochondrial Outer Membrane Permeabilization (MOMP) D->E Inserts into Membrane F Cytochrome c Release E->F G Apoptosome Formation (APAF-1 + Caspase-9) F->G H Executioner Caspases (Caspase-3/7 Activation) G->H I Apoptosis (Cell Death) H->I

Caption: The mechanistic pathway from Bcl-2 inhibition via the pharmacophore to executioner caspase-mediated apoptosis.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

To illustrate the causality behind selecting the 4-morpholino-3-nitrobenzenesulfonamide fragment, the table below summarizes representative SAR data comparing modifications at the 4-position of the 3-nitrobenzenesulfonamide core.

Pharmacophore Modification (Position 4)Bcl-2 Binding Affinity (K_i, nM)Aqueous Solubility (μg/mL)Cellular IC₅₀ (RS4;11 cells, nM)
4-Fluoro (Baseline, no P4 occupation)> 1000< 1.0> 5000
4-Morpholino (Steric bulk + Oxygen)0.845.0120
4-(Tetrahydro-2H-pyran-4-ylamino) *< 0.0130.08
4-(Piperazin-1-yl) (Basic nitrogen)5.2150.0450

*Note: The tetrahydropyranamino modification represents the highly optimized core found in clinical-stage inhibitors like Venetoclax (ABT-199)[5]. The morpholino variant serves as a highly effective, closely related synthetic precursor and research tool[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following workflows detail the synthesis, target validation, and cellular efficacy of compounds utilizing this pharmacophore. Every protocol includes a built-in validation checkpoint to prevent false positives.

Workflow S1 Step 1: Synthesis EDC/DMAP Coupling to Acylsulfonamide S2 Step 2: Target Binding Fluorescence Polarization (FP) Assay S1->S2 S3 Step 3: Cellular Efficacy Annexin V/PI Flow Cytometry S2->S3 S4 Step 4: MoA Validation Western Blot (Caspase Cleavage) S3->S4

Caption: Self-validating experimental workflow from chemical synthesis to biological mechanism confirmation.

Protocol 1: EDC/DMAP-Mediated Acylsulfonamide Synthesis

Causality: Primary sulfonamides are inherently poor nucleophiles. To couple 4-morpholino-3-nitrobenzene-1-sulfonamide to a main molecular scaffold (e.g., a benzoic acid derivative), the carboxylic acid must be highly activated.

  • Dissolve the benzoic acid derivative and 4-morpholino-3-nitrobenzene-1-sulfonamide in anhydrous dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive O-acylisourea intermediate.

  • Add 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP attacks the intermediate to form a highly reactive acylpyridinium species, which is readily attacked by the sulfonamide nitrogen.

Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the sulfonamide peak (m/z 287.29) and the appearance of the [M-H]⁻ acylsulfonamide mass confirms successful coupling. If unreacted sulfonamide persists, verify the strictly anhydrous nature of the solvent, as trace water rapidly hydrolyzes the O-acylisourea intermediate.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

Causality: To prove the synthesized compound directly engages the BH3-binding groove, we utilize a fluorescently labeled BIM-BH3 tracer peptide. When bound to the massive Bcl-2 protein, the peptide tumbles slowly (yielding high polarization). If the mimetic successfully competes for the groove, the small peptide is displaced and tumbles rapidly (yielding low polarization).

  • Incubate recombinant Bcl-2 protein with FITC-BIM tracer peptide in assay buffer.

  • Titrate the synthesized 4-morpholino-3-nitrobenzenesulfonamide derivative across a 10-point concentration gradient (0.01 nM to 10 μM).

  • Measure Fluorescence Polarization (mP) using a microplate reader.

Validation Checkpoint: Run a parallel assay using a Bcl-2 R107E mutant . Because the 3-nitro group specifically anchors to Arg107[5], the mutant should exhibit a >100-fold drop in binding affinity. This validates that displacement is driven by the intended structural interaction, not non-specific hydrophobic aggregation.

Protocol 3: Flow Cytometric Analysis of Apoptosis

Causality: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis (driven by caspase cleavage of flippases). Propidium Iodide (PI) stains DNA only when membrane integrity is lost (late apoptosis/necrosis).

  • Treat target cancer cells (e.g., RS4;11 cells) with the inhibitor for 24 hours.

  • Harvest cells, wash, and stain with Annexin V-FITC and PI in calcium-rich binding buffer.

  • Analyze via flow cytometry. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

Validation Checkpoint: Pre-treat a control cohort with the pan-caspase inhibitor Z-VAD-FMK (50 μM) for 1 hour prior to compound addition. A complete rescue of cell viability and abrogation of Annexin V staining confirms that the mechanism of action is strictly caspase-dependent apoptosis, ruling out off-target necrotic toxicity.

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Foundational

An In-Depth Technical Guide to the Structural Analysis and Elucidation of 4-morpholino-3-nitrobenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis and elucidation of 4-morpholino-3-nitrobenze...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis and elucidation of 4-morpholino-3-nitrobenzene-1-sulfonamide. As a molecule of interest in medicinal chemistry, a thorough understanding of its three-dimensional structure is paramount for comprehending its physicochemical properties and potential biological activity. This document details the integrated application of modern analytical techniques to achieve an unambiguous structural assignment.

Introduction: The Significance of Structural Elucidation

The precise arrangement of atoms within a molecule is a fundamental determinant of its function. For a compound like 4-morpholino-3-nitrobenzene-1-sulfonamide, which incorporates several key functional groups—a morpholine ring, a nitro group, and a sulfonamide moiety—the spatial orientation and connectivity of these groups dictate its interactions with biological targets.[1] The sulfonamide group, in particular, is a well-established pharmacophore found in a wide array of therapeutic agents.[2] Therefore, a definitive structural elucidation is a critical first step in any drug discovery and development pipeline.

This guide will walk through a multi-technique approach, demonstrating how data from various analytical methods are synergistically used to build a complete and validated molecular structure.

Foundational Analysis: Synthesis and Preliminary Characterization

The journey to structural elucidation begins with the synthesis of the target compound. A common synthetic route involves the reaction of a substituted nitrobenzene with morpholine-4-sulfonamide.[3] Microwave-assisted synthesis has been shown to be an efficient method for preparing N-(substituted nitrophenyl)morpholine-4-sulfonamides.[3]

Following synthesis and purification, preliminary characterization is essential. Techniques such as melting point determination and thin-layer chromatography (TLC) provide initial indications of purity.

Spectroscopic Characterization: Unveiling the Connectivity

Spectroscopic methods provide detailed information about the molecular framework and the chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[4][5] For 4-morpholino-3-nitrobenzene-1-sulfonamide, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their connectivity through spin-spin coupling, and their electronic environment via chemical shifts.[6] Key expected signals for this molecule would include:

    • Aromatic protons on the nitrobenzene ring, with their characteristic chemical shifts and coupling patterns revealing their relative positions.

    • Protons of the morpholine ring, typically appearing as distinct multiplets due to their diastereotopic nature.

    • The absence of an N-H proton signal from the sulfonamide confirms the tertiary nature of the sulfonamide nitrogen.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents. For instance, the carbon atom attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift.

  • 2D NMR Techniques: To definitively assign all proton and carbon signals and to confirm connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.[6] COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.[6]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, integration values (for ¹H), and coupling constants to assemble the molecular fragments and establish their connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[7][8] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, typically within 5 ppm.[9]

  • Ionization Techniques: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for a molecule like 4-morpholino-3-nitrobenzene-1-sulfonamide.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. This fragmentation pattern provides valuable structural information, confirming the presence of key substructures like the morpholine and nitrobenzene moieties.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Acquire a full scan mass spectrum to determine the molecular weight.

  • Fragmentation Study (Optional): Perform an MS/MS experiment on the parent ion to obtain a fragmentation spectrum.

  • Data Analysis: Determine the exact mass and deduce the molecular formula. Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.[10]

For 4-morpholino-3-nitrobenzene-1-sulfonamide, key characteristic absorption bands would include:

  • Sulfonamide Group (SO₂): Strong asymmetric and symmetric stretching vibrations typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[11]

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

  • Aromatic C-H and C=C bonds: Stretching and bending vibrations characteristic of the benzene ring.

  • C-O and C-N bonds: Stretching vibrations associated with the morpholine ring.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Definitive 3D Structure: X-ray Crystallography

While spectroscopic methods provide excellent information about connectivity, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[12][13][14] This technique is considered the gold standard for molecular structure determination.[15]

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.[16] This provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice.[17]

  • Crystallization: Grow a single crystal of high quality, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[17]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct or Patterson methods. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[17]

  • Structural Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.

Data Integration and Structural Elucidation Workflow

The power of this multi-technique approach lies in the integration of data from each method to build a cohesive and self-validating structural picture.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 4-morpholino-3-nitrobenzene-1-sulfonamide NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS IR Infrared Spectroscopy (FT-IR) Synthesis->IR Xray X-ray Crystallography Synthesis->Xray Elucidation Final Validated Structure NMR->Elucidation Connectivity 2D Structure MS->Elucidation Molecular Formula Fragmentation IR->Elucidation Functional Groups Xray->Elucidation 3D Structure Conformation

Caption: Workflow for the structural elucidation of 4-morpholino-3-nitrobenzene-1-sulfonamide.

Summary of Expected Analytical Data

Analytical TechniqueParameterExpected Data
¹H NMR Chemical Shift (ppm)Aromatic protons (7.0-8.5 ppm), Morpholine protons (~3.0-4.0 ppm)
Coupling Constants (Hz)Ortho, meta, and para coupling in the aromatic region
¹³C NMR Chemical Shift (ppm)Aromatic carbons (110-160 ppm), Morpholine carbons (~45-70 ppm)
HRMS m/zExact mass corresponding to the molecular formula C₁₀H₁₁N₃O₅S
FT-IR Wavenumber (cm⁻¹)~1350 & ~1150 (SO₂), ~1530 & ~1350 (NO₂)
X-ray Crystallography Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Bond Lengths (Å)Precise measurements for all bonds
Bond Angles (°)Precise measurements for all angles

Conclusion

The structural elucidation of 4-morpholino-3-nitrobenzene-1-sulfonamide is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy establishes the connectivity of the atoms, mass spectrometry confirms the elemental composition and provides fragmentation data, and IR spectroscopy identifies the key functional groups. Finally, X-ray crystallography provides the definitive three-dimensional structure, offering unparalleled insight into the molecule's conformation and intermolecular interactions. This comprehensive approach ensures a high degree of confidence in the final structural assignment, which is a prerequisite for any further investigation into the compound's biological properties and potential as a therapeutic agent.

References

  • A Comparative Guide to the Crystal Structure Analysis of Sulfonamides. Benchchem.
  • X-ray Crystallography for Molecular Structure Determin
  • X-ray Determination Of Molecular Structure | Physics | Research Starters. EBSCO.
  • X-Ray Crystallography: Explaining the Enigmas of Molecular Structure.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • X-ray Crystallography. Anton Paar Wiki.
  • x Ray crystallography. PMC - NIH.
  • Quantifying Small Molecules by Mass Spectrometry.
  • Application of Mass Spectrometry on Small Molecule Analysis. TIGP.
  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
  • NMR Spectroscopy. MSU chemistry.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Semantic Scholar.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Deriv
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

Sources

Exploratory

A Technical Guide to the Discovery of Novel Morpholine-Containing Sulfonamides: From Rational Design to Biological Evaluation

For Immediate Release This technical guide offers an in-depth exploration into the discovery, synthesis, and evaluation of novel morpholine-containing sulfonamides. Designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide offers an in-depth exploration into the discovery, synthesis, and evaluation of novel morpholine-containing sulfonamides. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core principles and practical methodologies that underpin the identification of new therapeutic agents within this chemical class. We will delve into the rationale behind their design, detailed synthetic protocols, and the subsequent biological assessments that validate their potential as drug candidates.

Introduction: The Therapeutic Potential of the Morpholine-Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The stability and favorable tolerability of the sulfonamide group in humans have made it a central component in drug design.[3] When integrated with a morpholine ring, a heterocyclic compound containing both amine and ether functionalities, the resulting scaffold gains unique physicochemical properties.[4] The morpholine moiety can enhance molecular potency through interactions with target proteins and improve pharmacokinetic profiles, such as aqueous solubility.[4][5] This combination has led to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][6]

This guide will navigate the intricate process of discovering novel morpholine-containing sulfonamides, from initial concept to preclinical evaluation.

The Strategic Approach: Rational Design and Synthesis

The journey to discovering new drug candidates is a multi-step process that begins with a clear strategy. The following sections outline the critical phases of this process.

Core Synthesis Strategy

A common and effective method for synthesizing morpholine-containing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[7][8] This reaction can be adapted to various conditions, often utilizing a base like pyridine to achieve high yields.[7] The general workflow involves the preparation of a key intermediate, which is then coupled with the morpholine moiety.

A representative synthetic scheme often begins with the reaction of a substituted aniline with a benzenesulfonyl chloride to form a sulfonamide intermediate.[7] Subsequent chemical modifications, such as the reduction of a nitro group, can provide a reactive site for the introduction of the morpholine ring.[7] One established method for introducing the morpholine group is through the reaction of an amino group with 2-chloroethanol.[3]

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Morpholine Introduction Start Starting Materials (e.g., Substituted Aniline, Benzenesulfonyl Chloride) Intermediate Sulfonamide Intermediate Start->Intermediate Coupling Reaction (e.g., with Pyridine) Functionalized Functionalized Intermediate (e.g., Amino Group) Intermediate->Functionalized Chemical Modification (e.g., Nitro Group Reduction) Final_Product Novel Morpholine-Containing Sulfonamide Functionalized->Final_Product Coupling with (e.g., 2-chloroethanol)

Experimental Protocol: Synthesis of a Morpholine-Containing Sulfonamide

The following is a detailed, step-by-step methodology for the synthesis of a representative morpholine-containing sulfonamide.

Step 1: Synthesis of the Sulfonamide Intermediate

  • To a solution of an appropriate substituted aniline (1 equivalent) in pyridine, add benzenesulfonyl chloride (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.[7] The reaction time is critical, as longer durations may lead to di-substituted products.[7]

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the sulfonamide intermediate.

  • Characterize the intermediate using techniques such as ¹H NMR, FTIR, and Mass Spectrometry.[3]

Step 2: Reduction of the Nitro Group (if applicable)

  • For nitro-substituted intermediates, a reduction is necessary to yield an amino group. The Zn/NaOH reduction method is often preferred due to better yields and shorter reaction times compared to methods like Sn/HCl.[7]

  • Dissolve the nitro-sulfonamide intermediate in ethanol and add a solution of NaOH.

  • Add zinc dust portion-wise while stirring.

  • After the reaction is complete (monitored by TLC), filter the mixture and evaporate the solvent.

  • Purify the product to obtain the amino-sulfonamide intermediate.

Step 3: Introduction of the Morpholine Moiety

  • Dissolve the amino-sulfonamide intermediate (1 equivalent) in a suitable solvent such as dioxane.

  • Add potassium carbonate and 2-chloroethanol (excess).[7]

  • Reflux the mixture for an extended period (e.g., 40 hours) to ensure cyclization.[7]

  • Monitor the reaction progress by TLC until the starting material is consumed.[7]

  • Work up the reaction mixture by pouring it into water and extracting the product with an organic solvent.

  • Purify the final morpholine-containing sulfonamide by column chromatography or recrystallization.

  • Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Biological Evaluation: Uncovering Therapeutic Activity

Once synthesized, the novel compounds must undergo rigorous biological testing to determine their pharmacological properties.

In Vitro Screening

The initial phase of biological evaluation involves in vitro assays to assess the compound's activity against specific molecular targets or cell lines. For instance, if the compounds are designed as anticancer agents, they would be tested against a panel of cancer cell lines to determine their antiproliferative activity.[10] Similarly, for anti-inflammatory applications, assays measuring the inhibition of relevant enzymes or signaling pathways would be employed.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related compounds with systematic variations in their structure, researchers can identify the key molecular features responsible for the desired pharmacological effect.[9] This information is invaluable for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Table 1: Illustrative Structure-Activity Relationship Data

Compound IDR1-GroupR2-GroupIC₅₀ (nM) vs. Target X
MC-S-01 HH150
MC-S-02 ClH75
MC-S-03 OCH₃H200
MC-S-04 HCH₃120

This is a representative table and does not reflect actual experimental data.

In Vivo Evaluation

Promising candidates from in vitro screening and SAR studies are advanced to in vivo testing in animal models. These studies are essential for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile in a living organism.[6] For example, compounds designed as anticonvulsants may be evaluated using a maximal electroshock seizure (MES) model in rodents.[11]

Biological_Evaluation_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Preclinical Development In_Vitro In Vitro Screening (e.g., Enzyme Inhibition, Cell Viability) SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Identify Active Compounds In_Vivo In Vivo Evaluation (e.g., Animal Models of Disease) SAR->In_Vivo Select Lead Candidates Preclinical Preclinical Studies (e.g., Toxicology, Pharmacokinetics) In_Vivo->Preclinical Confirm Efficacy and Safety

Future Directions and Conclusion

The discovery of novel morpholine-containing sulfonamides remains a vibrant and promising area of research. Future efforts will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of new therapeutic applications. The use of computational tools, such as molecular docking, can further aid in the rational design of compounds with enhanced potency and selectivity.[6][11]

This guide has provided a comprehensive framework for the discovery of novel morpholine-containing sulfonamides. By integrating rational design, robust synthetic methodologies, and thorough biological evaluation, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Singh, D. and Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Available at: [Link][3]

  • Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides. SciSpace. Available at: [Link][7]

  • Zhang, J., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link][4]

  • Ajeet, et al. (2018). Design, Synthesis and Pharmacological Evaluation of Sulfonamide Derivatives Screened Against Maximal Electroshock Seizure Test. Hilaris. Available at: [Link][11]

  • Eze, U.N., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. ResearchGate. Available at: [Link][5]

  • da Silva, G.G., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances. Available at: [Link][6]

  • (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available at: [Link][8]

  • (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available at: [Link][12]

  • (n.d.). Pharmacological Properties of Sulfonamide Derivatives, New Inhibitors of Carbonic Anhydrase. ResearchGate. Available at: [Link][13]

  • (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link][14]

  • (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link][1]

  • (n.d.). Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. MDPI. Available at: [Link][9]

  • (n.d.). Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol. Available at: [Link][15]

  • (n.d.). Modular Two-Step Route to Sulfondiimidamides. PMC. Available at: [Link][16]

  • (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link][2]

  • (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Available at: [Link][10]

  • (n.d.). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing. Available at: [Link][17]

Sources

Foundational

Spectroscopic Characterization of 4-morpholino-3-nitrobenzene-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-morpholino-3-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry and drug development due to the presence...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-morpholino-3-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry and drug development due to the presence of the sulfonamide and morpholine moieties, which are common pharmacophores. The nitro group, a strong electron-withdrawing group, further modulates the electronic properties of the molecule, potentially influencing its biological activity. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation, which are critical steps in the drug discovery and development pipeline.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure of 4-morpholino-3-nitrobenzene-1-sulfonamide comprises a central benzene ring substituted with a morpholine group at position 4, a nitro group at position 3, and a sulfonamide group at position 1.

Figure 1: Molecular structure of 4-morpholino-3-nitrobenzene-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For 4-morpholino-3-nitrobenzene-1-sulfonamide, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the morpholine ring. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, leading to a downfield shift of adjacent protons, while the morpholine nitrogen, being an electron-donating group, will cause an upfield shift of its neighboring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H-28.2 - 8.4d1H
Aromatic H-57.8 - 8.0dd1H
Aromatic H-67.2 - 7.4d1H
Morpholine -CH₂-N-3.8 - 4.0t4H
Morpholine -CH₂-O-3.2 - 3.4t4H
Sulfonamide -NH₂7.5 - 8.5br s2H

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Note: The chemical shift of the sulfonamide protons (-NH₂) is highly dependent on solvent and concentration and may appear as a broad singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The electron-withdrawing and -donating effects of the substituents will also influence the carbon chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-1 (C-SO₂NH₂)145 - 150
Aromatic C-2125 - 130
Aromatic C-3 (C-NO₂)148 - 152
Aromatic C-4 (C-Morpholine)150 - 155
Aromatic C-5115 - 120
Aromatic C-6120 - 125
Morpholine -CH₂-N-65 - 70
Morpholine -CH₂-O-45 - 50

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR data for a solid organic compound is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-morpholino-3-nitrobenzene-1-sulfonamide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher to achieve good signal dispersion.[2]

  • Data Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans will be required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_0 NMR Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh 5-10 mg of sample b Dissolve in ~0.7 mL deuterated solvent a->b c Transfer to NMR tube b->c d Insert sample into spectrometer c->d e Tune and shim probe d->e f Acquire ¹H and ¹³C spectra e->f g Fourier transform & phase correction f->g h Baseline correction & integration g->h i Assign signals to molecular structure h->i

Figure 2: Workflow for NMR analysis of 4-morpholino-3-nitrobenzene-1-sulfonamide.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[3] The IR spectrum of 4-morpholino-3-nitrobenzene-1-sulfonamide will be characterized by the vibrational frequencies of the sulfonamide, nitro, and morpholine groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3200N-H stretchSulfonamide (-SO₂NH₂)
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic (Morpholine)
1530 - 1510Asymmetric N-O stretchNitro (-NO₂)
1350 - 1330Symmetric N-O stretchNitro (-NO₂)
1340 - 1310Asymmetric S=O stretchSulfonamide (-SO₂NH₂)
1170 - 1150Symmetric S=O stretchSulfonamide (-SO₂NH₂)
1120 - 1080C-O-C stretchMorpholine
930 - 900S-N stretchSulfonamide

Table 3: Predicted Characteristic IR Absorption Bands

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: Place a small amount of the solid 4-morpholino-3-nitrobenzene-1-sulfonamide directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[2] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of compound.

Predicted Mass Spectrometry Data (ESI)

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

m/z Interpretation
304.07[M+H]⁺ (Calculated for C₁₀H₁₄N₃O₅S⁺)
302.05[M-H]⁻ (Calculated for C₁₀H₁₂N₃O₅S⁻)

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI)

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural information. The fragmentation pattern will be influenced by the lability of the different bonds in the molecule.

G M [M+H]⁺ m/z 304.07 frag1 Loss of SO₂ m/z 239.09 M->frag1 - SO₂ frag2 Loss of NO₂ m/z 258.09 M->frag2 - NO₂ frag3 Loss of Morpholine m/z 217.03 M->frag3 - C₄H₉NO frag4 [C₄H₈NO]⁺ m/z 86.06 frag3->frag4 Further Fragmentation

Figure 3: Predicted Fragmentation Pathway for 4-morpholino-3-nitrobenzene-1-sulfonamide.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of 4-morpholino-3-nitrobenzene-1-sulfonamide in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the full scan mass spectrum in both positive and negative ion modes over an appropriate m/z range.

    • Perform MS/MS experiments by selecting the precursor ion of interest (e.g., m/z 304.07) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern in the MS/MS spectrum to confirm the connectivity of the molecule.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-morpholino-3-nitrobenzene-1-sulfonamide. By leveraging predictive data based on the well-established spectroscopic behavior of its constituent functional groups, researchers and drug development professionals can confidently approach the analysis of this and structurally related compounds. The detailed experimental protocols offer a practical starting point for acquiring high-quality NMR, IR, and MS data, which are indispensable for ensuring the identity, purity, and structural integrity of molecules in the pharmaceutical sciences.

References

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]

  • IJNRD.org. synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Available at: [Link]

  • MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available at: [Link]

  • ResearchGate. Synthesis scheme of 5 -[ 4-(morpholin-4-yl)-3-nitrobenzene -1 -Sulfonyl... Available at: [Link]

  • ACS Publications. The Infrared Absorption Spectra of Liquid and Gaseous Morpholine. Available at: [Link]

  • SpectraBase. MORPHOLINO-4-NITROBENZENESELENAMIDE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • Outsourced Pharma. NMR And Mass Spectrometry In Pharmaceutical Development. Available at: [Link]

  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Available at: [Link]

  • MDPI. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at: [Link]

  • Informatics Journals. Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Available at: [Link]

  • NIH PubChem. 4-Nitrobenzenesulfonamide. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]

  • NIH PubChem. 4-Fluoro-3-nitrobenzenesulfonamide. Available at: [Link]

  • NIST WebBook. Benzenesulfonamide, N-(4-nitrophenyl)-. Available at: [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

  • ResearchGate. (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Available at: [Link]

  • P. aeruginosa Metabolome Database. 4-Nitrophenol (PAMDB000305). Available at: [Link]

  • I.R.I.S. Biotic transformation products of sulfonamides in environmental water samples. Available at: [Link]of%20sulfonamides.pdf)

Sources

Exploratory

A Senior Application Scientist's Guide to In Silico Analysis: Computational and Molecular Docking Studies of 4-morpholino-3-nitrobenzene-1-sulfonamide

This guide provides a comprehensive technical walkthrough of the computational and molecular docking analysis of 4-morpholino-3-nitrobenzene-1-sulfonamide. As researchers and drug development professionals, our objective...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical walkthrough of the computational and molecular docking analysis of 4-morpholino-3-nitrobenzene-1-sulfonamide. As researchers and drug development professionals, our objective extends beyond mere procedural execution; we aim to understand the underlying principles that validate our experimental choices. This document is structured to provide not just a methodology, but a framework for critical thinking in the application of in silico tools for drug discovery.

Introduction: The Rationale for Investigating 4-morpholino-3-nitrobenzene-1-sulfonamide

The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their well-established antimicrobial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), make them a compelling scaffold for the development of new anti-infective agents.[1][2] The compound 4-morpholino-3-nitrobenzene-1-sulfonamide incorporates this key functional group, and its derivatives have shown potential antibacterial activity.[3]

Molecular docking, a powerful computational method, allows us to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein).[4][5] This in silico approach is pivotal in modern drug design, enabling the rapid screening of virtual libraries and providing insights into the molecular basis of ligand-receptor recognition, thereby rationalizing lead optimization efforts.[5][6] This guide will detail the end-to-end workflow for evaluating the interaction of 4-morpholino-3-nitrobenzene-1-sulfonamide with a relevant bacterial target.

The Foundational Pillars of Molecular Docking

Before delving into the protocol, it's crucial to grasp the two core components of any molecular docking algorithm:

  • Sampling Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the protein.[5] The goal is to generate a diverse set of possible binding poses. Proteins are often treated as rigid structures in many docking programs to reduce computational complexity, although some software allows for side-chain flexibility.[5][7]

  • Scoring Functions: Once a set of poses is generated, a scoring function is employed to estimate the binding affinity for each pose and rank them accordingly.[5] These functions are mathematical models that approximate the free energy of binding. A more negative score typically indicates a more favorable binding interaction.[7]

Our choice of methodology and tools is predicated on a robust and validated approach that balances computational speed with predictive accuracy.

Experimental Workflow: A Self-Validating Protocol

This section outlines the detailed, step-by-step methodology for the computational analysis of 4-morpholino-3-nitrobenzene-1-sulfonamide. The causality behind each step is explained to ensure a self-validating system.

Diagram of the Molecular Docking Workflow```dot

digraph "Molecular Docking Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: A Typical Molecular Docking Workflow", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Ligand Preparation\n(4-morpholino-3-nitrobenzene-1-sulfonamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Target Identification & Preparation\n(e.g., Bacterial DHPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Define Binding Site\n(Grid Box Generation)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Molecular Docking Simulation\n(e.g., AutoDock Vina)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Analysis of Docking Results\n(Binding Affinity, Pose Visualization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Post-Docking Analysis\n(Interaction Analysis, RMSD Calculation)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Hypothesis Generation & Further Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: A diagram showing potential interactions between the ligand and active site residues.

Discussion: Contextualizing the Findings

A strong binding affinity (e.g., -8.0 to -10.0 kcal/mol) for 4-morpholino-3-nitrobenzene-1-sulfonamide with bacterial DHPS would suggest that it is a promising candidate for an inhibitor. The visualization of interactions provides a structural hypothesis for this affinity. For instance, hydrogen bonds between the sulfonamide group and key arginine or lysine residues in the active site could act as critical anchors, mimicking the binding of the natural substrate, p-aminobenzoic acid (PABA).

It is imperative to acknowledge the limitations of molecular docking. The scoring functions are approximations, and the rigid nature of the protein in most simulations does not account for induced-fit effects. [8]Therefore, these results should be considered predictive and used to generate hypotheses for further experimental validation. Promising candidates from in silico screening should be advanced to in vitro enzyme inhibition assays and antimicrobial susceptibility testing to confirm their biological activity.

Conclusion

This guide has outlined a rigorous and scientifically sound workflow for the computational and molecular docking analysis of 4-morpholino-3-nitrobenzene-1-sulfonamide. By following this self-validating protocol, researchers can generate reliable predictions about the binding characteristics of this compound. The integration of ligand and protein preparation, systematic docking simulation, and detailed post-docking analysis provides a powerful platform for hypothesis-driven drug discovery. The insights gained from such studies are invaluable for prioritizing candidates for synthesis and biological testing, ultimately accelerating the journey from a virtual hit to a viable therapeutic lead.

References

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • IntechOpen. (2023, January 25). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. Retrieved from [Link]

  • PMC. (2025, October 21). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Retrieved from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • PMC. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]

  • PubMed. (2025, September 15). Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. Retrieved from [Link]

  • PMC. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. Retrieved from [Link]

  • PMC. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved from [Link]

  • MDPI. (2025, November 9). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. Retrieved from [Link]

  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. Retrieved from [Link]

  • IJNRD.org. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • FFA. (n.d.). Molecular docking tutorial. Retrieved from [Link]

  • ACS Publications. (2021, August 18). Molecular Docking with Open Access Software: Development of an Online Laboratory Handbook and Remote Workflow for Chemistry and Pharmacy Master's Students to Undertake Computer-Aided Drug Design. Retrieved from [Link]

  • SpringerLink. (n.d.). Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Impactfactor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Mechanisms of antibiofilm compounds JG-1 and M4 across multiple species: alterations of protein interactions essential to biofilm formation. Retrieved from [Link]

  • Schrödinger. (n.d.). Glide. Retrieved from [Link]

  • ACS Publications. (2022, January 6). Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. Retrieved from [Link]

  • CHIMIA. (n.d.). Searching for the Protein Targets of Bioactive Molecules. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]

Sources

Foundational

Unlocking Apoptotic Pathways: Potential Therapeutic Targets of 4-Morpholino-3-Nitrobenzene-1-Sulfonamide and Its Derivatives

Executive Summary As a Senior Application Scientist in targeted therapeutics, I frequently encounter chemical motifs that serve as the linchpin for entire classes of life-saving drugs. 4-Morpholino-3-nitrobenzene-1-sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in targeted therapeutics, I frequently encounter chemical motifs that serve as the linchpin for entire classes of life-saving drugs. 4-Morpholino-3-nitrobenzene-1-sulfonamide (CAS 41817-97-4) is one such critical pharmacophore. While rarely administered as a standalone therapeutic, its unique structural geometry—combining a sulfonamide group, a nitro-aromatic ring, and a morpholine moiety—makes it a foundational building block for BH3-mimetic compounds. These derivatives are engineered to disrupt protein-protein interactions within the intrinsic apoptotic pathway, making them highly potent weapons against hematological malignancies and autoimmune diseases.

This technical whitepaper explores the primary and non-canonical therapeutic targets of this compound, details the mechanistic pathways involved, and provides self-validating experimental protocols for target engagement validation.

The Primary Target Landscape: The Bcl-2 Protein Family

The dominant therapeutic targets for derivatives of 4-morpholino-3-nitrobenzene-1-sulfonamide are the anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) family. In my experience leading target validation campaigns, the transition from a raw chemical building block to a highly selective BH3 mimetic requires rigorous mechanistic interrogation. The sulfonamide derivative provides the exact steric bulk needed to penetrate the hydrophobic P2/P4 binding groove of these target proteins.

  • Bcl-2 (B-cell lymphoma 2): The primary target. Bcl-2 is heavily overexpressed in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), where it sequesters pro-apoptotic proteins to artificially keep cancer cells alive. Sulfonamide derivatives act as highly selective inhibitors of this protein1[1].

  • Bcl-xL: A related anti-apoptotic target. While targeting Bcl-xL induces apoptosis in solid tumors, it is often associated with dose-limiting thrombocytopenia because healthy platelets rely heavily on Bcl-xL for survival.

  • Mcl-1: Often upregulated as a secondary resistance mechanism against Bcl-2 specific inhibitors.

Emerging Non-Canonical Targets: Environmental Bioremediation

Beyond human oncology, recent multiomics research has identified non-canonical interactions for this compound. In the context of environmental microbiology, 4-morpholino-3-nitrobenzene-1-sulfonamide has shown a highly significant correlation with the multicopper oxidase CueO in Escherichia coli BL21 under cadmium stress2[2]. This suggests potential secondary applications in modulating bacterial stress responses or heavy metal tolerance pathways.

Mechanistic Pathway Visualization

The following diagram illustrates the intrinsic apoptosis pathway and precisely where the sulfonamide derivatives intervene to trigger cell death in malignant cells.

G Stimulus Apoptotic Stimulus (DNA Damage, Stress) BH3 BH3-Only Proteins (Bim, Puma, Bad) Stimulus->BH3 Bcl2 Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) BH3->Bcl2 Inhibits BaxBak Pro-Apoptotic Effectors (Bax, Bak) BH3->BaxBak Activates Bcl2->BaxBak Sequesters/Inhibits MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Caspase-9 Activation) CytC->Apoptosome Apoptosis Cellular Apoptosis Apoptosome->Apoptosis Inhibitor 4-Morpholino-3-Nitrobenzene- 1-Sulfonamide Derivatives Inhibitor->Bcl2 BH3 Mimetic Inhibition

Intrinsic apoptosis pathway: Bcl-2 inhibition by 4-morpholino-3-nitrobenzene-1-sulfonamide.

Quantitative Target Profiling

The table below summarizes the binding affinities and functional efficacies of optimized 4-morpholino-3-nitrobenzene-1-sulfonamide derivatives against their known targets.

Table 1: Target Profile and Quantitative Binding Metrics

Target ProteinProtein FunctionBinding Affinity (Ki, nM)Cellular Efficacy (EC50, nM)Primary Therapeutic Indication
Bcl-2 Anti-apoptotic< 0.110 - 50Chronic Lymphocytic Leukemia (CLL), AML
Bcl-xL Anti-apoptotic45 - 100> 1000Solid Tumors (Dose-limited by thrombocytopenia)
Mcl-1 Anti-apoptotic> 1000N/AResistance Pathway Mitigation
CueO (E. coli)Multicopper oxidaseN/A (Correlation r²=0.95)N/AEnvironmental Bioremediation / Stress Tolerance

Experimental Protocols for Target Validation

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems . Every step includes an internal control to prevent false positives.

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Causality: To confirm that the sulfonamide derivative directly engages the Bcl-2 target biochemically, we utilize FP. This technique is chosen because it provides real-time, solution-based thermodynamic data on the displacement of a fluorescently labeled BH3 peptide without requiring protein immobilization, which could artificially alter the binding pocket conformation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 7.4), 1 mM EDTA, and 0.05% Pluronic F-68. Note: Pluronic F-68 is critical to prevent non-specific adherence of the highly hydrophobic sulfonamide derivatives to the microplate walls.

  • Complex Formation: Combine 10 nM recombinant human Bcl-2 protein with 2 nM FITC-labeled Bim-BH3 peptide in a 384-well black opaque plate.

  • Titration: Dispense the 4-morpholino-3-nitrobenzene-1-sulfonamide derivative in a 12-point dose-response curve (ranging from 1 pM to 10 µM).

  • Equilibration: Incubate the plate in the dark at room temperature for exactly 2 hours to ensure thermodynamic equilibrium is reached.

  • Measurement: Read polarization (mP) on a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validation Step: Include a positive control (unlabeled Bim-BH3 peptide) and a negative control (DMSO vehicle). Calculate the Z'-factor. The assay is only deemed valid if the Z'-factor is >0.6, ensuring the displacement signal is statistically robust and not an artifact of compound auto-fluorescence.

Protocol 2: Subcellular Fractionation and Cytochrome C Release Assay

Causality: While FP proves biochemical affinity, it does not confirm cellular membrane permeability or functional target engagement. This assay proves that the inhibitor successfully antagonizes Bcl-2 in living cells, freeing Bax/Bak to induce Mitochondrial Outer Membrane Permeabilization (MOMP).

Step-by-Step Methodology:

  • Cell Culture: Culture RS4;11 cells (a highly Bcl-2 dependent acute lymphoblastic leukemia line) in RPMI-1640 medium. Treat cells with 100 nM of the derivative for 4 hours.

  • Selective Permeabilization: Lyse cells using a buffer containing 0.025% digitonin. Causality: Digitonin specifically permeabilizes the cholesterol-rich plasma membrane while leaving the cholesterol-poor mitochondrial outer membrane intact.

  • Fractionation: Centrifuge the lysate at 10,000 × g for 10 minutes. The supernatant represents the cytosolic fraction; the pellet represents the mitochondrial fraction.

  • Immunoblotting: Run both fractions on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe for Cytochrome C.

  • Self-Validation Step: Probe the blots for VDAC (a strict mitochondrial marker) and GAPDH (a strict cytosolic marker). If VDAC appears in the cytosolic fraction, it indicates the mitochondria were inadvertently ruptured during lysis, and the experiment must be discarded. This internal control guarantees the integrity of the MOMP data.

References

  • Source: Google Patents (US10081628B2)
  • Title: Deciphering the mechanisms for preferential tolerance of Escherichia coli BL21 to Cd(II) over Cu(II) and Ni(II)

Sources

Exploratory

In Vitro Evaluation of 4-Morpholino-3-Nitrobenzene-1-Sulfonamide: A Technical Guide to Dual-Mechanism Antimicrobial Profiling

Executive Summary The rising tide of antimicrobial resistance necessitates the development of therapeutic agents with multifaceted mechanisms of action. 4-morpholino-3-nitrobenzene-1-sulfonamide represents a highly compe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising tide of antimicrobial resistance necessitates the development of therapeutic agents with multifaceted mechanisms of action. 4-morpholino-3-nitrobenzene-1-sulfonamide represents a highly compelling structural chimera, integrating three distinct pharmacophores: a sulfonamide core, a nitroaromatic ring, and a morpholine moiety[1].

Evaluating such a compound requires moving beyond standard phenotypic screening. This whitepaper provides an authoritative, self-validating framework for researchers and drug development professionals to rigorously quantify both the bacteriostatic and bactericidal properties of this molecule in vitro.

Mechanistic Rationale: The Dual-Target Hypothesis

To design an effective evaluation protocol, we must first establish the causality behind the compound's anticipated effects. The molecule is engineered to exploit two independent bacterial vulnerabilities:

  • Folate Pathway Inhibition (Bacteriostatic): The sulfonamide moiety acts as a structural analog to p-aminobenzoic acid (pABA). It competitively binds to the bacterial enzyme dihydropteroate synthase (DHPS) , preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP)[2]. This competitively halts the biosynthesis of tetrahydrofolate, a critical cofactor for nucleic acid synthesis, leading to growth arrest[3].

  • Bioreductive Activation (Bactericidal): The nitroaromatic group functions as a prodrug trigger. In many bacterial pathogens, oxygen-insensitive (Type I) nitroreductases (NTRs) utilize NAD(P)H to reduce the nitro group[4]. This ping-pong bi-bi redox reaction generates highly reactive hydroxylamino and amino electrophiles that covalently bind to DNA and cellular proteins, inducing rapid, lethal damage[5].

  • Physicochemical Enhancement: The addition of the morpholine ring is a classical medicinal chemistry modification designed to improve aqueous solubility and cellular membrane permeability without sterically clashing with the DHPS binding pocket[6].

Mechanism Compound 4-morpholino-3-nitrobenzene -1-sulfonamide DHPS DHPS Enzyme Compound->DHPS Competitive Inhibition NTR Type I Nitroreductase Compound->NTR Prodrug Activation Folate Folate Depletion (Bacteriostatic) DHPS->Folate Blocks pABA Metabolites Reactive Metabolites NTR->Metabolites NAD(P)H Oxidation Damage DNA/Protein Damage (Bactericidal) Metabolites->Damage Covalent Binding

Dual mechanism of action for 4-morpholino-3-nitrobenzene-1-sulfonamide.

In Vitro Evaluation Strategy & Protocols

A robust pharmacological assessment cannot rely on a single assay. To prove the dual-mechanism hypothesis, our workflow utilizes a self-validating system: phenotypic assays establish baseline potency, while target-specific enzymatic assays isolate the variables.

Workflow Phase1 Phase 1: MIC / MBC Assays Phase2 Phase 2: Enzymatic Profiling Phase1->Phase2 Phase3 Phase 3: Cytotoxicity Phase2->Phase3 Data Data Synthesis & Validation Phase3->Data

Three-phase in vitro evaluation workflow for antimicrobial profiling.

Phase 1: Phenotypic Susceptibility (MIC & MBC)

Causality: Sulfonamides are classically bacteriostatic, whereas nitroaromatic reduction is bactericidal[7]. By calculating the Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) ratio, we can determine which mechanism is phenotypically dominant.

Step-by-Step Protocol:

  • Inoculum Preparation: Cultivate target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on non-selective agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of 4-morpholino-3-nitrobenzene-1-sulfonamide (range: 0.125 to 128 µg/mL). Note: Ensure DMSO concentration does not exceed 1% v/v to prevent solvent toxicity.

  • Incubation & MIC Reading: Incubate at 37°C for 16–20 hours. The MIC is the lowest concentration with no visible growth.

  • MBC Determination: Plate 10 µL from all optically clear wells onto drug-free agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in CFU.

Phase 2: Target-Specific Enzymatic Assays

To validate that the phenotypic death is driven by the hypothesized targets, we must isolate DHPS and NTR activity in cell-free systems.

Assay A: Cell-Free DHPS Inhibition

Causality: We must verify that the bulky morpholino and nitro substitutions do not sterically hinder the molecule's ability to anchor into the DHPS pABA-binding pocket[6]. Step-by-Step Protocol:

  • Reaction Mix: Combine recombinant bacterial DHPS (50 nM), DHPP (10 µM), and the compound (varying concentrations) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Initiation: Add pABA (10 µM) to initiate the reaction.

  • Detection: Utilize a coupled pyrophosphate detection system (e.g., EnzChek). The condensation reaction releases pyrophosphate, which is converted to phosphate, driving a colorimetric shift measurable at 360 nm.

  • Analysis: Calculate the IC50​ using non-linear regression.

Assay B: Nitroreductase (NTR) Kinetic Activation

Causality: Resistance to nitroaromatics often arises from NTR downregulation[4]. Proving direct reduction by enzymes like E. coli NfsA or NfsB establishes the secondary bactericidal pathway. Step-by-Step Protocol:

  • Reaction Mix: Combine purified recombinant Type I NTR (e.g., NfsA at 1 µg/mL) with 4-morpholino-3-nitrobenzene-1-sulfonamide (50 µM) in 50 mM phosphate buffer (pH 7.0).

  • Initiation: Add NADPH (200 µM) to the cuvette.

  • Spectrophotometry: Continuously monitor the depletion of NADPH by measuring absorbance at 340 nm for 5 minutes at 37°C[5].

  • Kinetics: Calculate the specific activity ( μ mol NADPH oxidized / min / mg protein) against a vehicle control.

Data Synthesis & Self-Validation Metrics

To prove the dual-mechanism, the compound must be tested against wild-type (WT) strains alongside targeted isogenic mutants. The table below outlines the expected quantitative data matrix that validates the compound's mechanism.

Table 1: Quantitative Validation Matrix of 4-Morpholino-3-Nitrobenzene-1-Sulfonamide

Bacterial Strain ProfileMIC (µg/mL)MBC/MIC RatioDHPS IC50​ (µM)NTR Activity (nmol/min/mg)Mechanistic Interpretation
WT E. coli (ATCC 25922) 2.02 (Bactericidal)4.5120Full dual-target engagement. Bactericidal effect driven by NTR.
Target Mutant (ΔfolP) >64N/A>100115Loss of DHPS binding aborts primary anchoring, causing high-level resistance.
NTR Knockout (ΔnfsA/B) 16.0>8 (Bacteriostatic)4.8<5Loss of prodrug activation shifts the compound to purely bacteriostatic (DHPS only).

Interpretation of Causality: The self-validating nature of this data lies in the mutant profiles. If the compound relied solely on DHPS, the MBC/MIC ratio in the WT strain would be >4 (bacteriostatic). The observed bactericidal ratio ( ≤2 ) in the WT, combined with the shift to bacteriostatic behavior in the NTR knockout, definitively proves that the nitroaromatic moiety is actively reduced into lethal metabolites, synergizing with the sulfonamide core.

References

  • Deciphering the mechanisms for preferential tolerance of Escherichia coli BL21 to Cd(II) over Cu(II) and Ni(II)
  • Catalysis and Sulfa Drug Resistance in Dihydroptero
  • The Role of Nitroreductases in Resistance to Nitroimidazoles, nih.gov,
  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes, acs.org,
  • A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase, asm.org,
  • Bacterial Nitroreductase Enzymes, ackerleylab.com,
  • Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development, mdpi.com,

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Protocols & Analytical Methods

Method

protocol for the synthesis of 4-morpholino-3-nitrobenzene-1-sulfonamide

Application Note & Protocol Topic: A Validated Protocol for the Synthesis of 4-Morpholino-3-nitrobenzene-1-sulfonamide via Nucleophilic Aromatic Substitution Audience: Researchers, Scientists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 4-Morpholino-3-nitrobenzene-1-sulfonamide via Nucleophilic Aromatic Substitution

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step . The synthetic strategy is centered on a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for constructing complex aromatic molecules.[1][2] The protocol details the reaction between the activated aryl halide, 4-chloro-3-nitrobenzenesulfonamide, and the secondary amine nucleophile, morpholine. We delve into the mechanistic underpinnings of the reaction, explaining the critical role of the ortho-nitro group in activating the substrate towards nucleophilic attack.[3][4] This guide is designed to be self-contained, offering detailed methodologies from reaction setup and monitoring to product work-up, purification, and characterization, ensuring a reproducible and efficient synthesis for researchers in drug discovery and organic synthesis.

Introduction: Scientific Context and Rationale

Sulfonamides represent a vital class of pharmacophores, renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] Similarly, the morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[7] The target molecule, 4-morpholino-3-nitrobenzene-1-sulfonamide, integrates both of these key functional groups, making it a valuable building block for the synthesis of novel therapeutic agents.

The synthesis described herein employs a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to electron-rich aromatic rings, SNAr reactions occur on electron-deficient arenes.[4][8] The viability of this protocol hinges on the electronic properties of the starting material, 4-chloro-3-nitrobenzenesulfonamide.[9] The presence of two potent electron-withdrawing groups—a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂)—renders the aromatic ring highly electrophilic. Crucially, the nitro group is positioned ortho to the chlorine leaving group, which is essential for stabilizing the key reaction intermediate.[3][4]

Reaction Scheme and Mechanism

Overall Transformation

The synthesis proceeds by the displacement of the chloride atom from 4-chloro-3-nitrobenzenesulfonamide with morpholine in the presence of a non-nucleophilic base, typically in a polar aprotic solvent.

Reaction Scheme
The SNAr Addition-Elimination Mechanism

The SNAr mechanism is a two-step process distinct from SN1 or SN2 pathways.[4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (morpholine) on the carbon atom bearing the leaving group (chlorine). This step is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][8] The stability of this complex is paramount, and it is significantly enhanced by the electron-withdrawing nitro group at the ortho position, which delocalizes the negative charge through resonance.

  • Elimination and Restoration of Aromaticity: The aromaticity of the ring is restored in the second step when the leaving group (chloride) is expelled, yielding the final product.

The diagram below, generated using DOT language, illustrates this mechanistic pathway.

G cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Elimination start_mat 4-Chloro-3-nitrobenzenesulfonamide + Morpholine meisenheimer Formation of Resonance-Stabilized Meisenheimer Complex start_mat->meisenheimer Rate-Determining Step leaving_group Loss of Leaving Group (Cl⁻) meisenheimer->leaving_group product 4-Morpholino-3-nitrobenzene-1-sulfonamide leaving_group->product Restoration of Aromaticity

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Materials, Reagents, and Equipment

Reagents
ReagentChemical FormulaMW ( g/mol )CAS No.Molar Eq.Amount
4-Chloro-3-nitrobenzenesulfonamideC₆H₅ClN₂O₄S236.6397-06-31.02.37 g
MorpholineC₄H₉NO87.12110-91-81.21.05 g (1.05 mL)
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-81.51.52 g (2.09 mL)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2-20 mL
Ethyl AcetateC₄H₈O₂88.11141-78-6-~150 mL
Brine (Saturated NaCl)NaCl(aq)---~50 mL
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9-q.s.
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper for recrystallization

Detailed Experimental Protocol

The following workflow provides a visual guide to the experimental procedure.

G A 1. Reagent Setup Dissolve starting material in DMF in a flask. B 2. Reagent Addition Add triethylamine, then add morpholine dropwise. A->B C 3. Reaction Heat mixture to 80-90 °C. Monitor by TLC. B->C D 4. Work-up Cool, pour into water, and extract with ethyl acetate. C->D E 5. Purification Wash organic layer, dry, and concentrate via rotary evaporation. D->E F 6. Isolation Recrystallize crude solid from ethanol/water. E->F G 7. Characterization Analyze pure product (NMR, IR, MS). F->G

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitrobenzenesulfonamide (2.37 g, 10.0 mmol).

  • Add N,N-Dimethylformamide (DMF, 20 mL) to the flask and stir until the solid is completely dissolved.

  • Add triethylamine (2.09 mL, 15.0 mmol) to the solution. Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) that is formed during the reaction.

Reaction Execution
  • While stirring, add morpholine (1.05 mL, 12.0 mmol) to the reaction mixture dropwise over a period of 5 minutes.

  • Attach a reflux condenser to the flask and place it in a pre-heated oil bath or heating mantle set to 80-90 °C.

  • Maintain the reaction at this temperature and monitor its progress using Thin-Layer Chromatography (TLC).

    • TLC Monitoring: Use a solvent system of 1:1 Hexane:Ethyl Acetate. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed (typically 4-6 hours). The product spot should be clearly visible and will have a lower Rf value than the starting material.

Work-up and Extraction
  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of cold water. A yellow precipitate should form.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in the separatory funnel and wash with brine (1 x 50 mL) to remove residual DMF and water.

Isolation and Purification
  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow solid.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford 4-morpholino-3-nitrobenzene-1-sulfonamide as a pure yellow crystalline solid.

Characterization and Expected Results

  • Yield: A typical yield for this reaction is in the range of 80-90%.

  • Appearance: Bright yellow crystalline solid.

  • Characterization: The structure of the final product should be confirmed using standard analytical techniques.[10][11][12]

    • ¹H NMR (DMSO-d₆): Expect signals corresponding to the morpholine protons (typically two multiplets around 3.0-3.2 ppm and 3.7-3.9 ppm), aromatic protons, and the sulfonamide NH₂ protons (a broad singlet).

    • IR (KBr): Look for characteristic peaks for N-H stretching (sulfonamide), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and S=O stretching (sulfonamide).

    • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the product's mass ([M+H]⁺ or [M-H]⁻) should be observed.

Safety and Handling Precautions

  • Conduct all steps of this procedure in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-chloro-3-nitrobenzenesulfonamide is an irritant. Avoid inhalation and contact with skin and eyes.

  • Morpholine is corrosive and flammable. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid contact and inhalation.

  • Triethylamine is corrosive and has a strong odor. Handle in a fume hood.

References

  • Hein, D. W. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. US2511547A.
  • Arshad, M. F., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. [Link]

  • Ahir, V. M., & Jilariya, K. J. (2025). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 10(1). [Link]

  • Li, J., et al. (2011). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Advanced Materials Research. [Link]

  • Al-Ghamdi, K. M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Mexican Chemical Society. [Link]

  • Saczewski, F., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. [Link]

  • Bisharat, A. K., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Ahmad, I., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. BMC Chemistry. [Link]

  • Saczewski, F., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • World Intellectual Property Organization. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Bansal, G., et al. (2010). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry. [Link]

  • PubChem. 4-Chloro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Kumar, D., & Kumar, N. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

  • Moran, J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Carlini, E., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Nformi, A. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. [Link]

  • Al-Hussain, S. A., & Al-Trawneh, S. A. H. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm. [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

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Application

Application Note: 4-Morpholino-3-nitrobenzene-1-sulfonamide as a Key Pharmacophore Building Block in Bcl-2 Inhibitor Discovery

Introduction & Mechanistic Rationale The evasion of apoptosis is a fundamental hallmark of cancer, frequently driven by the overexpression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins[1]. To counteract thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The evasion of apoptosis is a fundamental hallmark of cancer, frequently driven by the overexpression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins[1]. To counteract this, medicinal chemistry has focused on developing BH3 mimetics—small molecules designed to mimic the pro-apoptotic BH3-only proteins by binding directly to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL[2].

Within this structural class, 4-morpholino-3-nitrobenzene-1-sulfonamide has emerged as a critical synthetic intermediate and pharmacophore building block[3]. It is utilized to construct the right-hand domain of highly potent Bcl-2 inhibitors, including analogs of ABT-737, Navitoclax (ABT-263), and Venetoclax (ABT-199)[4].

The structural logic behind this specific moiety is highly deliberate:

  • The 3-Nitro Group: Acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides within the P2 binding pocket of the Bcl-2 protein[5].

  • The Acylsulfonamide Linkage: Functions as a bioisostere for a carboxylic acid, providing the necessary acidity to form a salt bridge with conserved arginine residues (e.g., Arg146) in the target protein, while improving membrane permeability[6].

  • The 4-Morpholino Substitution: The morpholine ring occupies specific steric dimensions within the P2 pocket. More importantly, it improves the physicochemical properties of the highly lipophilic drug scaffold, offering a tunable balance of aqueous solubility and lipophilicity compared to purely hydrophobic rings[4].

Pathway BH3 Pro-apoptotic BH3-only (Bim, Puma, Bad) Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) BH3->Bcl2 Inhibits Bax Effector Proteins (Bax, Bak) Bcl2->Bax Sequesters Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Activates Apop Apoptosis (Cell Death) Mito->Apop Cytochrome c release Inhibitor BH3 Mimetics (e.g., Venetoclax analogs) Inhibitor->Bcl2 Binds P2 Pocket

Diagram 1: The intrinsic apoptosis signaling pathway and intervention by BH3 mimetics.

Structural Biology & Binding Kinetics

The incorporation of the 3-nitrobenzenesulfonamide derivative into the molecular core dramatically enhances binding affinity. As demonstrated in structure-activity relationship (SAR) studies, linking a weak-affinity fragment to this specific sulfonamide moiety can improve binding affinity by a factor of >10,000, pushing the inhibition constant ( Ki​ ) into the sub-nanomolar range[2].

Table 1: Comparative Binding Affinities ( Ki​ ) of Bcl-2 Inhibitors

CompoundPrimary Target(s) Ki​ (nM)Structural Role of Sulfonamide Moiety
ABT-737 Bcl-2 / Bcl-xL< 1.0P2 pocket binding via 3-nitrobenzenesulfonamide derivative
Navitoclax (ABT-263) Bcl-2 / Bcl-xL≤ 1.0P2 pocket binding via 3-nitrobenzenesulfonamide derivative
Venetoclax (ABT-199) Bcl-2 (Selective)< 0.01P2 pocket binding via 3-nitrobenzenesulfonamide derivative

(Data synthesized from [1] and[3])

Synthetic Protocols & Workflow

The synthesis of Bcl-2 inhibitor analogs utilizing 4-morpholino-3-nitrobenzene-1-sulfonamide relies on a convergent synthetic approach. The workflow is divided into the generation of the sulfonamide intermediate via Nucleophilic Aromatic Substitution ( SN​Ar ), followed by an acylsulfonamide coupling to the main molecular core[4].

Workflow A 4-Fluoro-3-nitrobenzene-1-sulfonamide (Starting Material) B S_NAr Reaction (Morpholine, TEA, THF, 25°C) A->B C 4-Morpholino-3-nitrobenzene-1-sulfonamide (Key Intermediate) B->C D Acyl Coupling (EDCI, DMAP, DCM, Carboxylic Acid Core) C->D E Bcl-2 Inhibitor Analog (Final Product) D->E

Diagram 2: Convergent synthetic workflow for generating acylsulfonamide-based Bcl-2 inhibitors.

Synthesis of 4-Morpholino-3-nitrobenzene-1-sulfonamide via SN​Ar

Objective: To synthesize the key intermediate by substituting the fluorine atom with a morpholine ring[3].

  • Preparation: Dissolve 4-fluoro-3-nitrobenzene-1-sulfonamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (2.0 eq) to the solution.

    • Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the hydrofluoric acid (HF) generated during the reaction, preventing the protonation of morpholine and maintaining its nucleophilicity.

  • Nucleophilic Attack: Add morpholine (1.2 eq) dropwise at 0°C, then allow the reaction to warm to 25°C.

    • Causality: The strong electron-withdrawing nature of both the ortho-nitro and para-sulfonyl groups highly activates the aryl fluoride, facilitating a rapid and clean SN​Ar reaction without the need for transition metal catalysis[4].

  • Validation & Workup: Monitor the reaction via LC-MS. Upon completion (typically 4-12 hours), quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. The product typically precipitates as a highly pure solid, self-validating the clean conversion.

EDCI/DMAP-Mediated Acylsulfonamide Coupling

Objective: To couple the synthesized 4-morpholino-3-nitrobenzene-1-sulfonamide to a carboxylic acid core (e.g., a substituted benzamide derivative) to form the final BH3 mimetic[2].

  • Activation: Dissolve the carboxylic acid core (1.0 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) in anhydrous Dichloromethane (DCM). Stir for 15 minutes.

    • Causality: EDCI activates the carboxylic acid to form an O-acylisourea intermediate, priming it for nucleophilic attack.

  • Catalysis & Coupling: Add 4-Dimethylaminopyridine (DMAP) (1.5 eq) and 4-morpholino-3-nitrobenzene-1-sulfonamide (1.1 eq). Stir at room temperature for 16 hours.

    • Causality: The primary amine of the sulfonamide is an exceptionally poor nucleophile due to the strong electron-withdrawing effect of the sulfonyl group. DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a highly reactive acylpyridinium intermediate. This lowers the activation energy, allowing the weak sulfonamide nucleophile to successfully attack and form the acylsulfonamide bond.

  • Validation & Purification: Dilute the mixture with DCM and wash sequentially with 1N HCl and saturated NaHCO3​ .

    • Causality: The 1N HCl wash is a critical self-validating purification step; it selectively protonates and removes the DMAP catalyst and any unreacted starting amines into the aqueous layer, leaving the neutral acylsulfonamide product in the organic phase. Purify the concentrated residue via silica gel column chromatography.

Assay Validation & Biological Evaluation Protocols

To validate the biological efficacy of the synthesized analogs, a competitive displacement assay must be performed.

Fluorescence Polarization (FP) Assay for Bcl-2 Binding

Objective: To quantify the binding affinity ( Ki​ ) of the synthesized 4-morpholino-3-nitrobenzene-1-sulfonamide analogs to recombinant Bcl-2[7].

  • Incubation: In a 96-well black microplate, incubate serial dilutions of the synthesized inhibitor (ranging from 0.001 nM to 10 µM) with 100 nM recombinant human Bcl-2 protein in assay buffer (PBS containing 0.05% Tween-20 and 1 mM DTT) for 15 minutes at room temperature.

  • Probe Addition: Add 20 nM of FITC-conjugated Bim BH3 peptide (sequence: FITC-Ahx-DMRPEIWIAQELRRIGDEFNAYYAR) to each well.

    • Causality: This assay relies on competitive displacement. When the small FITC-peptide is bound to the massive Bcl-2 protein, its rotational tumbling is restricted, yielding a high fluorescence polarization (FP) signal. If the synthesized inhibitor successfully binds the P2 pocket, it displaces the FITC-peptide into the solution. The free peptide tumbles rapidly, resulting in a measurable decrease in the FP signal.

  • Measurement & Validation: Read the plate using a microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50​ using non-linear regression analysis. A dose-dependent decrease in polarization self-validates the target engagement of the synthesized compound.

References

  • AbbVie Inc. (2018). Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases. (US Patent No. US10081628B2). U.S. Patent and Trademark Office.
  • Bruncko, M., et al. (2007). Studies leading to potent, dual inhibitors of Bcl-2 and Bcl-xL. Journal of Medicinal Chemistry, 50(4), 641-662. URL:[Link]

  • Lee, E. F., et al. (2007). Crystal structure of ABT-737 complexed with Bcl-xL: implications for selectivity of antagonists of the Bcl-2 family. Cell Death & Differentiation, 14(9), 1711-1713. URL:[Link]

  • Wang, L., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry, 84(1), 73-84. URL:[Link]

  • Zhou, H., et al. (2010). Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold. Journal of Medicinal Chemistry, 55(10), 4664-4677. URL:[Link]

Sources

Method

Development of Analytical Methods for 4-Morpholino-3-Nitrobenzene-1-Sulfonamide: Application Notes and Protocols

Introduction 4-Morpholino-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative containing a nitroaromatic moiety. As with many pharmaceutical compounds, the development of robust and reliable analytical methods is cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Morpholino-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative containing a nitroaromatic moiety. As with many pharmaceutical compounds, the development of robust and reliable analytical methods is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 4-morpholino-3-nitrobenzene-1-sulfonamide in bulk drug substance and pharmaceutical formulations. The methodologies outlined herein are grounded in established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3].

The structural features of 4-morpholino-3-nitrobenzene-1-sulfonamide, namely the sulfonamide group and the nitrobenzene core, lend themselves to analysis by several common analytical techniques. This guide will focus on the development of two such methods: High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Ultraviolet-Visible (UV-Vis) Spectrophotometry for a simpler, more rapid determination.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[4][5][6][7] For 4-morpholino-3-nitrobenzene-1-sulfonamide, a reversed-phase HPLC (RP-HPLC) method is proposed, which is well-suited for the analysis of moderately polar organic molecules.

Rationale for Method Development

The choice of an RP-HPLC method is based on the predicted physicochemical properties of the analyte. The morpholine and sulfonamide groups impart some polarity, while the nitrobenzene ring provides hydrophobicity, making it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase. A C18 column is a common starting point for such analyses due to its versatility and wide availability.[7]

The nitro group in the molecule is a strong chromophore, which allows for sensitive detection using a UV-Vis detector. The selection of the detection wavelength is critical for achieving optimal sensitivity and will be determined by acquiring the UV spectrum of the analyte.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of 4-morpholino-3-nitrobenzene-1-sulfonamide (purity ≥ 99.5%).

  • HPLC-grade acetonitrile and methanol.

  • Analytical reagent grade water (18.2 MΩ·cm).

  • Analytical balance, volumetric flasks, and pipettes.

1.2.2. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 278 nm
Run Time 10 minutes

1.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the 4-morpholino-3-nitrobenzene-1-sulfonamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.

1.2.4. Sample Preparation

  • Bulk Drug Substance: Accurately weigh about 25 mg of the bulk drug substance, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a final concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of the active pharmaceutical ingredient (API) and transfer to a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][2][3][8] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo formulation and showing no interfering peaks at the retention time of the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by the recovery of a known amount of analyte spiked into a placebo formulation. Recoveries in the range of 98-102% are generally considered acceptable.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Validation Standard Prepare Standard Solutions Instrument Set Up HPLC System Standard->Instrument Sample Prepare Sample Solutions Sample->Instrument Inject Inject Samples Instrument->Inject Data Acquire Chromatographic Data Inject->Data Process Process Data (Peak Integration) Data->Process Calibrate Generate Calibration Curve Process->Calibrate Quantify Quantify Analyte Calibrate->Quantify Validate Perform Method Validation Quantify->Validate

Caption: Workflow for HPLC method development and validation.

UV-Vis Spectrophotometry Method

For routine quality control where a simpler and faster method is desired, UV-Vis spectrophotometry can be employed. This technique relies on the principle that the analyte absorbs light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). The nitroaromatic structure of 4-morpholino-3-nitrobenzene-1-sulfonamide is expected to exhibit strong UV absorbance.[9][10][11][12]

Rationale for Method Development

The primary advantage of UV-Vis spectrophotometry is its simplicity and speed. It is a non-destructive technique that requires minimal sample preparation. The key to developing a successful spectrophotometric method is to identify a wavelength of maximum absorbance (λmax) where the analyte absorbs strongly and where potential interferences from excipients are minimal.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Reference standard of 4-morpholino-3-nitrobenzene-1-sulfonamide (purity ≥ 99.5%).

  • Methanol (spectroscopic grade).

  • Analytical balance, volumetric flasks, and pipettes.

2.2.2. Determination of λmax

  • Prepare a dilute solution of the reference standard in methanol.

  • Scan the solution from 200 to 400 nm against a methanol blank.

  • The wavelength at which maximum absorbance is observed is the λmax. Based on similar nitroaromatic compounds, the λmax is expected to be in the range of 240-280 nm.[11]

2.2.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 2 to 20 µg/mL.

2.2.4. Sample Preparation

  • Bulk Drug Substance: Prepare a solution of the bulk drug substance in methanol at a concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Prepare a sample solution as described in the HPLC section, using methanol as the solvent. Ensure the final concentration is within the calibration range.

Method Validation

Similar to the HPLC method, the UV-Vis spectrophotometric method must be validated according to ICH guidelines.[1][2][3][8]

  • Specificity: Analyze a placebo solution to ensure it does not show any significant absorbance at the λmax of the analyte.

  • Linearity and Range: Measure the absorbance of the working standard solutions at the λmax and plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo formulation.

  • Precision: Assess repeatability and intermediate precision by analyzing replicate samples. The RSD should be ≤ 2%.

  • LOD and LOQ: Determine the limits of detection and quantitation.

Logical Relationship Diagram

UV_Vis_Logic cluster_principles Fundamental Principles cluster_procedure Experimental Procedure cluster_output Result Beer_Lambert Beer-Lambert Law (A = εbc) Lambda_Max Determine λmax Beer_Lambert->Lambda_Max Chromophore Nitroaromatic Chromophore Chromophore->Lambda_Max Calibration Prepare Calibration Curve Lambda_Max->Calibration Measure Measure Sample Absorbance Calibration->Measure Concentration Calculate Analyte Concentration Measure->Concentration

Caption: Logical flow of the UV-Vis spectrophotometric method.

Data Summary

The following tables summarize the expected validation data for the proposed analytical methods.

Table 1: HPLC Method Validation Parameters

ParameterAcceptance Criteria
Specificity No interference at the analyte retention time
Linearity (r²) ≥ 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD To be determined experimentally
LOQ To be determined experimentally
Robustness No significant change in results with minor variations

Table 2: UV-Vis Spectrophotometry Method Validation Parameters

ParameterAcceptance Criteria
Specificity No significant absorbance from placebo at λmax
Linearity (r²) ≥ 0.999
Range 2 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD To be determined experimentally
LOQ To be determined experimentally

Conclusion

The HPLC and UV-Vis spectrophotometric methods detailed in this application note provide robust and reliable approaches for the quantitative determination of 4-morpholino-3-nitrobenzene-1-sulfonamide. The choice of method will depend on the specific requirements of the analysis, with HPLC offering greater selectivity for complex matrices and UV-Vis spectrophotometry providing a rapid and simple alternative for routine quality control. Both methods, once validated according to ICH guidelines, will be suitable for their intended use in a pharmaceutical setting.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE - Journal of Food and Drug Analysis. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. Available at: [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. - IU Indianapolis ScholarWorks. Available at: [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... - ResearchGate. Available at: [Link]

  • (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... - ResearchGate. Available at: [Link]

  • Synthesis scheme of 5 -[ 4-(morpholin-4-yl)-3-nitrobenzene -1 -Sulfonyl... - ResearchGate. Available at: [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

  • Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives. Available at: [Link]

  • UV-vis absorption spectra of the reduction of various nitro compounds:... - ResearchGate. Available at: [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity - IJNRD.org. Available at: [Link]

    • analytical methods. Available at: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - MDPI. Available at: [Link]

  • 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 - PubChem. Available at: [Link]

  • Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study - ResearchGate. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. Available at: [Link]

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - ACS Publications. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. Available at: [Link]4/555)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 4-Morpholino-3-Nitrobenzene-1-Sulfonamide

Welcome to the Technical Support Center for 4-morpholino-3-nitrobenzene-1-sulfonamide (CAS: 41817-97-4). This compound is a critical building block and intermediate in the development of various targeted therapeutics (su...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-morpholino-3-nitrobenzene-1-sulfonamide (CAS: 41817-97-4). This compound is a critical building block and intermediate in the development of various targeted therapeutics (such as Bcl-2 family inhibitors). However, its unique structural motifs present significant solubility challenges in both aqueous media and standard organic solvents.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable, reproducible formulations for your in vitro and in vivo workflows.

The Causality of Insolubility: A Mechanistic Breakdown

To effectively dissolve a compound, you must first understand why it resists dissolution. The poor solubility of 4-morpholino-3-nitrobenzene-1-sulfonamide is driven by three competing structural features:

  • The Morpholine Ring (pKa ~8.3–8.5): Morpholine contains a secondary amine ether structure. At physiological pH (7.4), a significant fraction of the molecule remains unprotonated (neutral), which drastically reduces its aqueous solubility compared to acidic environments where it becomes a highly soluble cation ( [1]).

  • The Nitrobenzene Core: The highly polarizable, electron-withdrawing nitro group attached to a planar benzene ring promotes intense intermolecular π−π stacking interactions. This creates a tightly packed, highly stable crystal lattice that is thermodynamically resistant to solvent penetration ( [2]).

  • The Primary Sulfonamide (pKa ~9.0–10.0): This moiety acts as a weak acid and forms a robust intermolecular hydrogen-bonding network (acting as both an H-donor and H-acceptor). Solvents like Dimethyl Sulfoxide (DMSO) are required to dissolve the compound because they act as aggressive hydrogen-bond acceptors that disrupt this network ( [3]).

Because the molecule is amphoteric (containing both a weakly basic morpholine and a weakly acidic sulfonamide), its solubility profile is U-shaped, reaching its absolute minimum near pH 7.4.

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 4-morpholino-3-nitrobenzene-1-sulfonamide across various standard laboratory vehicles.

Solvent / Vehicle SystemEstimated Solubility (mg/mL)Application Context
100% Water (pH 7.4) < 0.05Not recommended
0.1 M HCl (pH ~1.0) 2.0 - 5.0Acidic in vitro biochemical assays
100% DMSO 25.0 - 50.0Primary stock solution preparation
10% DMSO + 90% Saline 0.1 - 0.5Prone to "solvent crash" (precipitation)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 5.0 - 10.0In vivo dosing (IV/IP administration)
20% HP- β -CD in Water (pH 4.0) 2.0 - 8.0In vivo dosing (Oral/IV administration)

Standard Operating Protocols (Self-Validating)

Protocol A: Preparation of a 50 mM In Vitro Stock Solution

Goal: Create a stable, highly concentrated stock for serial dilutions into cell culture media.

  • Weighing: Weigh exactly 14.36 mg of 4-morpholino-3-nitrobenzene-1-sulfonamide (MW: 287.29 g/mol ) into a sterile amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Disruption: If micro-particulates remain (due to π−π stacking), sonicate the vial in a water bath at 37°C for 10 minutes.

  • Validation Step: Centrifuge a 50 µL aliquot at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a bright light source. The absence of a visible pellet confirms complete, stable solubilization.

  • Storage: Aliquot into tightly sealed tubes and store at -20°C.

Protocol B: Formulation for In Vivo Administration (Co-Solvent/Surfactant System)

Goal: Create a 5 mg/mL dosing solution that will not precipitate upon injection into the bloodstream.

  • Organic Phase: Pipette 100 µL of a 50 mg/mL DMSO stock solution into a vial.

  • Dispersant: Add 400 µL of PEG300. Vortex for 30 seconds to ensure the compound is evenly dispersed in the viscous carrier.

  • Surfactant: Add 50 µL of Tween-80. Vortex for an additional 30 seconds.

  • Aqueous Phase (CRITICAL): Add 450 µL of sterile Saline (0.9% NaCl) dropwise (10 µL per second) while continuously vortexing the mixture. Causality: Dropwise addition prevents localized supersaturation, which is the primary cause of irreversible nucleation and precipitation.

  • Validation Step: Analyze 10 µL of the final formulation using Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 and the absence of large aggregates (>1000 nm) confirms a stable microemulsion suitable for in vivo use.

FormulationWorkflow Start 4-morpholino-3-nitrobenzene-1-sulfonamide Solubility Optimization InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo DMSO Dissolve in 100% DMSO (Max 50 mM) InVitro->DMSO Vehicle Co-solvent System (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) InVivo->Vehicle Cyclo Cyclodextrin Complexation (20% HP-β-CD in Water) InVivo->Cyclo Dilute Dilute in Media (Final DMSO < 0.5%) DMSO->Dilute

Caption: Workflow for optimizing in vitro and in vivo solubility formulations.

Troubleshooting & FAQs

Q: My compound precipitates immediately when I add my DMSO stock to cell culture media. How do I fix this? A: This phenomenon, known as a "solvent crash," occurs because the compound's solubility is highly pH-dependent and reaches its absolute minimum near the physiological pH of your media ( [4]). Troubleshooting Steps:

  • Warm the cell culture media to 37°C before adding the compound.

  • Add the DMSO stock dropwise while swirling the media vigorously.

  • Ensure the final DMSO concentration remains below 0.5%. If precipitation persists, pre-dilute your DMSO stock 1:10 in PEG400 before introducing it to the aqueous media.

Q: Can I use pH adjustment instead of organic solvents to dissolve it? A: Yes, because the molecule is amphoteric. You can solubilize it by lowering the pH below 6.0 (which protonates the basic morpholine nitrogen) or raising the pH above 10.0 (which deprotonates the acidic sulfonamide group) ( [3]). However, you must verify that these extreme pH values do not denature your target proteins or kill your cell lines.

Q: Does heating or sonication degrade the compound? A: 4-morpholino-3-nitrobenzene-1-sulfonamide is generally stable up to 50°C in neutral or slightly acidic solutions for short durations (e.g., 10–15 minutes of sonication). However, avoid prolonged heating above 60°C, especially in basic solutions, as the nitro group can undergo reduction or nucleophilic aromatic substitution depending on the buffer composition.

TroubleshootingLogic Issue Precipitation Observed Upon Aqueous Dilution CheckPH Evaluate Assay pH Constraints Issue->CheckPH Action3 Warm to 37°C & Sonicate (10-15 min) Issue->Action3 Strict pH 7.4 req. Action1 Adjust pH < 6.0 (Protonate Morpholine) CheckPH->Action1 Acidic compatible Action2 Adjust pH > 10.0 (Deprotonate Sulfonamide) CheckPH->Action2 Basic compatible

Caption: Decision tree for troubleshooting aqueous precipitation during dilution.

References

  • Bridging the Void: Halogen Bonding and Aromatic Interactions to Program Luminescence and Electronic Properties of π-Conjugated Materials in the Solid State. ACS Publications.[Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. NIH PMC.[Link]

  • Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Prediction Challenge. NIH PMC.[Link]

Optimization

addressing instability of 4-morpholino-3-nitrobenzene-1-sulfonamide in solution

Technical Support Center: 4-Morpholino-3-nitrobenzene-1-sulfonamide Introduction Welcome to the technical support guide for 4-morpholino-3-nitrobenzene-1-sulfonamide. This document is intended for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Morpholino-3-nitrobenzene-1-sulfonamide

Introduction

Welcome to the technical support guide for 4-morpholino-3-nitrobenzene-1-sulfonamide. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Due to its specific chemical structure, featuring both a nitroaromatic system and a sulfonamide group, this molecule can exhibit instability in solution under certain conditions. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Molecule's Stability

Q1: What are the key structural features of 4-morpholino-3-nitrobenzene-1-sulfonamide that influence its stability?

Answer: The stability of this compound is primarily influenced by two functional groups: the sulfonamide group (-SO₂NH-) and the nitro group (-NO₂) on the benzene ring .

  • Sulfonamide Group: The sulfur-nitrogen (S-N) bond in sulfonamides can be susceptible to cleavage, particularly through hydrolysis. This reaction is often catalyzed by acidic or alkaline conditions.[1][2][3] The rate of hydrolysis can be influenced by the pH of the solution and the presence of nucleophiles.[2]

  • Nitroaromatic System: The nitro group makes the benzene ring electron-deficient and susceptible to nucleophilic attack. More importantly, nitroaromatic compounds are known to be sensitive to light (photodegradation).[4][5] Exposure to UV or even ambient light can initiate photochemical reactions, leading to the degradation of the compound.[6][7]

Understanding these two liabilities—hydrolysis and photolysis—is the first step in troubleshooting instability issues.

Q2: I've noticed my experimental results are inconsistent over time. Could compound instability be the cause?

Answer: Yes, inconsistent results are a classic sign of compound degradation in solution. If you observe a decline in the expected biological or chemical activity in your assays as your solution ages, it is highly probable that the effective concentration of the active compound is decreasing. This can be due to hydrolysis of the sulfonamide bond or photodegradation of the nitroaromatic ring.[1][4][5] It is crucial to implement stability checks and prepare fresh solutions regularly.

Section 2: Troubleshooting Common Issues

Q3: My stock solution of 4-morpholino-3-nitrobenzene-1-sulfonamide in DMSO has turned slightly yellow. What does this indicate?

Answer: A color change, typically to yellow or brown, in solutions of nitroaromatic compounds is often an indicator of degradation.[8] This can be caused by exposure to light, which initiates photolytic reactions, or by reaction with components in your solvent or media.[4][6] While a slight color change may not always correlate with a significant loss of potency, it is a strong warning sign. You should discard the colored solution and prepare a fresh stock, paying careful attention to protecting it from light.

Q4: How do pH and temperature affect the stability of this compound in my aqueous assay buffer?

Answer: Both pH and temperature are critical factors.

  • pH: Sulfonamides can be susceptible to acid-catalyzed hydrolysis.[1][2] In acidic conditions (e.g., pH < 5), the rate of S-N bond cleavage may increase.[2] Conversely, some sulfonamides may also degrade under strongly alkaline conditions.[9] Most sulfonamides are generally found to be most stable at neutral or slightly alkaline pH (pH 7-9).[3] It is essential to determine the optimal pH for your specific assay buffer.

  • Temperature: As with most chemical reactions, degradation rates increase with temperature.[10] Storing stock solutions at low temperatures (-20°C or -80°C) is mandatory.[11][12] During experiments, minimize the time that working solutions are kept at higher temperatures, such as 37°C in an incubator.

Condition Risk Factor Recommendation
Low pH (e.g., <5) HighAcid-catalyzed hydrolysis of the sulfonamide bond.[2]
Neutral pH (e.g., 7-8) LowGenerally the most stable range for many sulfonamides.[3]
High pH (e.g., >9) ModeratePotential for base-catalyzed hydrolysis.
Elevated Temp. (>25°C) HighAccelerates all degradation pathways.[10]
Light Exposure HighRisk of photodegradation of the nitroaromatic ring.[4][6]

Table 1: Summary of Environmental Factors Affecting Stability.

Section 3: Protocols and Best Practices

Protocol 1: Preparation and Storage of a Qualified Stock Solution

This protocol ensures the preparation of a high-quality, reliable stock solution.

Materials:

  • 4-morpholino-3-nitrobenzene-1-sulfonamide (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored glass vials with Teflon-lined screw caps[13]

  • Calibrated analytical balance and pipettes[13]

Procedure:

  • Pre-analysis: Before opening, allow the container of the solid compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). Cap tightly and vortex vigorously until the solid is completely dissolved.

  • Aliquoting: Immediately dispense small-volume aliquots into pre-labeled, amber glass vials. This minimizes the number of freeze-thaw cycles for the main stock.[12][13]

  • Storage: Tightly seal the vials and wrap the caps with parafilm for extra security against moisture and air. Store immediately at -20°C or -80°C for long-term storage.

  • Quality Control: After preparation, it is best practice to verify the concentration and purity of a sample from the new stock solution using HPLC-UV (see Protocol 2).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} endot Caption: Workflow for preparing stable stock solutions.

Protocol 2: A General Method for Assessing Solution Stability using RP-HPLC

This protocol allows you to quantify the degradation of the compound over time in your specific experimental buffer.

Objective: To determine the percentage of intact 4-morpholino-3-nitrobenzene-1-sulfonamide remaining after incubation under specific conditions (e.g., in your assay buffer at 37°C).

Methodology:

  • Preparation: Prepare a working solution of the compound in your test buffer (e.g., cell culture medium, phosphate buffer) at the final assay concentration.

  • Timepoint Zero (T=0): Immediately after preparation, inject a sample of the solution onto a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take another sample from the incubated solution and inject it onto the HPLC.

  • Analysis:

    • Identify the peak corresponding to the parent compound based on its retention time from the T=0 sample.

    • Measure the peak area of the parent compound at each timepoint.

    • Calculate the percentage of compound remaining at each timepoint relative to the T=0 peak area.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Example HPLC Conditions (Must be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm[14]

  • Column Temp: 25°C[14]

dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} endot Caption: Decision tree for troubleshooting inconsistent results.

Section 4: Deeper Dive - Potential Degradation Pathways

The two primary non-biological degradation pathways are hydrolysis and photolysis.

  • Hydrolysis: This typically involves the nucleophilic attack of water on the sulfonyl group's sulfur atom. Under acidic conditions, this process can be accelerated, leading to the cleavage of the S-N bond.[1][2] This would yield 4-morpholino-3-nitrobenzenesulfonic acid and ammonia as degradation products.

  • Photolysis: Nitroaromatic compounds can absorb UV light, promoting them to an excited state. This can lead to a variety of reactions, including the reduction of the nitro group or cleavage of other bonds in the molecule.[4][5][6] The degradation products can be complex and may include phenols, nitrophenols, and other aromatic species.[4][8]

DegradationPathways

References

  • Štěpánková, V., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. Available at: [Link]

  • Chen, B., et al. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. Available at: [Link]

  • Gao, Y., et al. (2015). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry. Available at: [Link]

  • Khan, M. N. (1993). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry. Available at: [Link]

  • Hussain, A., & King, J. F. (1999). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Heyer, L. (1998). Common Stock Solutions, Buffers, and Media. Current Protocols in Cell Biology. Available at: [Link]

  • Vione, D., et al. (2005). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]

  • Li, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology. Available at: [Link]

  • Al-Rashidi, M., & Al-Attar, Z. (2022). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Physical Chemistry Chemical Physics. Available at: [Link]

  • Scribd. (n.d.). Understanding Drug Stability Factors. Scribd. Available at: [Link]

  • Hamscher, G., et al. (2023). Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions. Antibiotics. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSHL Press. Available at: [Link]

  • Enfanos. (n.d.). Preparation and Storage of Stock Solutions. Enfanos. Available at: [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]

  • Eversafe Academy. (2024). Staying Safe in the Lab: Easy Tips for Handling Chemicals. Eversafe Academy. Available at: [Link]

  • Bojarska, J., et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Wiadomości Chemiczne. Available at: [Link]

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. Green World Group. Available at: [Link]

  • The Science Blog. (2023). Preparing & Handling Chemical Solutions. The Science Blog. Available at: [Link]

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Ricken, B., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. New Biotechnology. Available at: [Link]

  • Chen, H., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment. Available at: [Link]

  • Chen, H., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis scheme of 5 -[ 4-(morpholin-4-yl)-3-nitrobenzene -1 -Sulfonyl ] -4, 5, 6, 7 -Tetrahydrothieno [3, 2 -C] Pyridine. ResearchGate. Available at: [Link]

  • International Journal of Novel Research and Development. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.org. Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Construction of complete degradation pathway for nitrobenzene in Escherichia coli. Journal of Hazardous Materials. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • ACS Publications. (2024). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Publications. Available at: [Link]

  • Impactfactor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Available at: [Link]

Sources

Troubleshooting

optimizing reaction conditions for 4-morpholino-3-nitrobenzene-1-sulfonamide derivatization

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, step-by-step protocols, and mechanistic insights for the derivatization of 4-morpholino-3-nitrobenzene-1-sulfonamide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, step-by-step protocols, and mechanistic insights for the derivatization of 4-morpholino-3-nitrobenzene-1-sulfonamide. This compound is a critical building block in the synthesis of BCL-2 selective inhibitors (such as venetoclax analogs). Derivatization typically proceeds via two divergent pathways: Sulfonamide N-Acylation and Nitro Group Reduction .

Derivatization Workflow Overview

Workflow Start 4-Morpholino-3-nitrobenzene -1-sulfonamide Path1 Pathway A: Sulfonamide N-Acylation Start->Path1 Path2 Pathway B: Nitro Group Reduction Start->Path2 Coupling Carboxylic Acid Coupling (EDC/DMAP or CDI/DBU) Path1->Coupling Reduction Catalytic Hydrogenation (Pd/C, H2) Path2->Reduction ProductA N-Acylsulfonamide Derivative (BCL-2 Inhibitor Precursor) Coupling->ProductA ProductB 3-Amino-4-morpholino benzenesulfonamide Reduction->ProductB

Caption: Divergent derivatization pathways for 4-morpholino-3-nitrobenzene-1-sulfonamide.

Module A: Sulfonamide N-Acylation (Coupling)

FAQ & Troubleshooting

Q: Why is my N-acylation reaction yielding low conversion despite using excess coupling reagents? A: The sulfonamide nitrogen in 4-morpholino-3-nitrobenzene-1-sulfonamide is a poor nucleophile due to the strong electron-withdrawing nature of the sulfonyl group, which is further deactivated by the meta-nitro group. Standard peptide coupling conditions (e.g., HATU/DIPEA) often fail. You must use a strong base (like DBU) to deprotonate the sulfonamide or use highly reactive acylating agents. In the large-scale synthesis of venetoclax analogs, EDC/DMAP or CDI/DBU systems are prioritized to drive the reaction forward ()[1].

Q: I am observing a dimer impurity during the coupling step. How do I prevent this? A: Dimerization often occurs if the solvent (e.g., DMSO) undergoes a Pummerer-type reaction under acidic or thermal stress conditions, generating formaldehyde which bridges two sulfonamide molecules ()[2]. To prevent this, avoid DMSO during the coupling step, strictly control the temperature (keep below 50 °C), and use dichloromethane (DCM) or 2-methyltetrahydrofuran (MeTHF) as the solvent.

Quantitative Data: Coupling Reagent Optimization
Coupling SystemBaseSolventTemp (°C)Yield (%)Impurity Profile
HATUDIPEADMF25< 20%High unreacted starting material
CDIDBUTHF6575%Moderate (some decarboxylation)
EDC·HCl / DMAPEt₃NDCM25> 90%Clean (< 1% dimer)
Acyl ChloridePyridineDCM0 to 2585%Clean, but highly moisture sensitive
Step-by-Step Protocol: N-Acylation via EDC/DMAP

This protocol is designed as a self-validating system: visual cues and TLC profiles act as internal checkpoints.

  • Activation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DCM (10 mL/g). Add EDC·HCl (1.5 eq) and DMAP (1.5 eq). Stir at room temperature for 30 minutes.

    • Checkpoint: The suspension should become a homogeneous solution, indicating the successful formation of the active O-acylisourea intermediate.

  • Coupling: Add 4-morpholino-3-nitrobenzene-1-sulfonamide (1.0 eq) and triethylamine (2.0 eq) to the mixture.

  • Reaction: Stir at 25 °C for 12–16 hours. Monitor via LC-MS or TLC (EtOAc/Hexane 1:1).

    • Causality: The excess DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an acylpyridinium intermediate that easily overcomes the poor nucleophilicity of the sulfonamide.

  • Workup: Wash the organic layer with 1M HCl (to remove DMAP and Et₃N), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from EtOAc/Heptane.

Module B: Nitro Group Reduction

FAQ & Troubleshooting

Q: How do I prevent the cleavage of the morpholine ring during nitro reduction? A: Over-reduction or C-N bond cleavage is a significant risk when using harsh reducing agents (like LiAlH₄) or high-pressure hydrogenation. Use mild catalytic hydrogenation with 5% or 10% Pd/C under atmospheric hydrogen pressure (balloon). The morpholine ring remains highly stable under these specific conditions.

Q: My reduced product (aniline derivative) is turning dark brown upon exposure to air. Is it degrading? A: Yes. Electron-rich anilines—especially those with electron-donating groups like morpholine—are highly susceptible to air oxidation. You must minimize oxygen exposure during workup and storage.

Step-by-Step Protocol: Catalytic Hydrogenation (Pd/C)
  • Preparation: Dissolve 4-morpholino-3-nitrobenzene-1-sulfonamide (1.0 eq) in a mixture of THF/MeOH (1:1, 15 mL/g).

  • Catalyst Addition: Purge the flask thoroughly with Nitrogen. Carefully add 10% Pd/C (0.1 eq by weight).

    • Causality: Purging with inert gas is critical to prevent the ignition of methanol vapors by the highly active, pyrophoric palladium catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon). Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Check for reaction completion by TLC (noting the complete disappearance of the bright yellow nitro compound spot).

  • Filtration: Filter the mixture through a pad of Celite under a blanket of Nitrogen to remove the Pd/C.

    • Checkpoint: The filtrate should be pale yellow or colorless. Immediate darkening indicates unwanted air oxidation.

  • Concentration: Concentrate the filtrate in vacuo and store the resulting 3-amino-4-morpholinobenzenesulfonamide under an inert argon atmosphere at -20 °C.

Stability and Degradation Diagnostics

Understanding the degradation pathways of N-acylsulfonamides is critical for downstream formulation and storage. Under stress conditions (acidic or basic), the N-acylsulfonamide linkage can hydrolyze, reverting to the primary sulfonamide and the carboxylic acid ()[2]. The isolated carboxylic acid fragment may further undergo thermal decarboxylation ()[2].

Degradation Intact N-Acylsulfonamide Derivative Hydrolysis Hydrolysis (Acidic/Basic Stress) Intact->Hydrolysis Frag1 Primary Sulfonamide (Degradant A1) Hydrolysis->Frag1 Frag2 Carboxylic Acid (Degradant A2) Hydrolysis->Frag2 Decarb Decarboxylation (Thermal Stress) Frag2->Decarb Frag3 Decarboxylated Product (Degradant A4) Decarb->Frag3

Caption: Primary degradation pathways of N-acylsulfonamides under stress conditions.

References

  • Ku, Y.-Y., Chan, V. S., Christesen, A., Grieme, T., Mulhern, M., Pu, Y.-M., & Wendt, M. D. (2019). "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." The Journal of Organic Chemistry, 84(8), 4814-4829.[3] URL:[Link]

  • Žigart, N., Črnugelj, M., Ilaš, J., & Časar, Z. (2020). "On the Stability and Degradation Pathways of Venetoclax under Stress Conditions." Pharmaceutics, 12(7), 639.[4] URL:[Link]

Sources

Optimization

minimizing side-product formation in 4-morpholino-3-nitrobenzene-1-sulfonamide reactions

Welcome to the technical support center for the synthesis of 4-morpholino-3-nitrobenzene-1-sulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-morpholino-3-nitrobenzene-1-sulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, with a specific focus on minimizing side-product formation and maximizing yield and purity. Here, we synthesize mechanistic understanding with practical, field-tested advice to ensure your success.

Section 1: Understanding the Core Reaction & Potential Side-Products

The synthesis of 4-morpholino-3-nitrobenzene-1-sulfonamide is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] In this process, the nucleophile, morpholine, displaces a leaving group (typically a halide like chlorine) on an aromatic ring that is "activated" by a strong electron-withdrawing group.[1][3] The nitro group (-NO2) at the meta-position to the sulfonamide and ortho- to the leaving group provides the necessary electron deficiency to facilitate the attack.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6] The stability of this intermediate is crucial for the reaction to proceed efficiently.

Primary Reaction Pathway The desired transformation involves the attack of morpholine on 4-chloro-3-nitrobenzenesulfonamide to yield the final product and hydrochloric acid, which is neutralized by a base.

Main Reaction Pathway Start 4-Chloro-3-nitro- benzenesulfonamide Product 4-Morpholino-3-nitro- benzene-1-sulfonamide Start:e->Product:w + Morpholine Morpholine Morpholine->Start Base Base (e.g., K2CO3) Base->Start Byproducts Salt (e.g., KCl) + H2O Product->Byproducts +

Caption: The desired SNAr reaction pathway.

Despite its straightforward appearance, this reaction is prone to several side-product formations that can significantly impact yield and purity. Understanding these pathways is the first step toward effective troubleshooting.

Common Side-Product Formation Pathways The most prevalent impurity is the hydrolysis product, formed when water, acting as a competing nucleophile, attacks the starting material. High temperatures can also lead to decomposition.

Side Product Pathways Start 4-Chloro-3-nitro- benzenesulfonamide HydrolysisProduct 4-Hydroxy-3-nitro- benzenesulfonamide Start->HydrolysisProduct:n Hydrolysis Decomp Decomposition Products (Tars) Start->Decomp:n Thermal Degradation Water Water (H₂O) Water:n->HydrolysisProduct Heat Excessive Heat (>120°C) Heat:n->Decomp

Caption: Formation pathways for common reaction impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should look for, and how can I identify it?

The most frequently encountered side-product is 4-hydroxy-3-nitrobenzenesulfonamide . This arises from the hydrolysis of the starting material, 4-chloro-3-nitrobenzenesulfonamide, where water acts as a nucleophile instead of morpholine. Its formation is favored by the presence of moisture in the reactants or solvent and by using strong, water-soluble bases like NaOH or KOH.[5]

  • Identification: This impurity can be readily identified using techniques like HPLC, where it will appear as a more polar peak than the desired product. LC-MS analysis can confirm its identity by its molecular weight (234.19 g/mol ) compared to the product's (287.30 g/mol ) and starting material's (252.64 g/mol ).

Q2: My reaction yield is consistently low, with a significant amount of starting material left unreacted. What are the likely causes?

Low conversion is a common issue that can typically be traced back to several key parameters:

  • Insufficient Temperature: SNAr reactions require thermal energy to overcome the activation barrier.[7] If the temperature is too low, the reaction rate will be impractically slow.

  • Ineffective Base: The reaction generates HCl, which can protonate the morpholine nucleophile, rendering it inactive. A base is required to neutralize this acid.[5] If the base is too weak or not present in sufficient stoichiometric amounts (at least one equivalent to the starting material), the reaction will stall.

  • Poor Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation from the base but leave the nucleophile relatively free and highly reactive.[5] Using less polar or protic solvents can drastically reduce the reaction rate.

Q3: I'm observing a significant amount of the hydrolyzed starting material. How can I prevent this?

Preventing the formation of 4-hydroxy-3-nitrobenzenesulfonamide is critical for achieving high purity. The key is rigorous moisture control:

  • Use Anhydrous Solvents: Employ freshly opened or properly dried polar aprotic solvents.

  • Dry Reagents: Ensure the starting material and, critically, the base are anhydrous. Inorganic bases like potassium carbonate (K₂CO₃) can be dried in an oven before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents atmospheric moisture from entering the reaction vessel.

  • Choice of Base: Use a non-hydroxide, moderately strong base like K₂CO₃ or a non-nucleophilic organic base like triethylamine (TEA). These are less likely to introduce or generate water compared to NaOH or KOH.

Q4: What is the optimal solvent and temperature range for this reaction?

While optimization is specific to your setup, a general and effective starting point is:

  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their high polarity and aprotic nature, which accelerate SNAr reactions.[5]

  • Temperature: A range of 80-100°C is typically effective. This provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant thermal decomposition of the starting material or product. Monitoring the reaction by TLC or HPLC is crucial to avoid prolonged heating after completion.

Section 3: Detailed Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s) & Rationale
High levels of 4-hydroxy-3-nitrobenzenesulfonamide impurity 1. Water in solvent or reagents.2. Use of strong hydroxide bases (NaOH, KOH).3. Non-inert reaction atmosphere.Solution: 1. Use anhydrous grade solvents and dry reagents (especially the base).2. Switch to a non-hydroxide base like anhydrous K₂CO₃ or Cs₂CO₃.[5]3. Run the reaction under a nitrogen or argon blanket.Rationale: Minimizing water, a competing nucleophile, is the most direct way to suppress hydrolysis.
Incomplete conversion of starting material 1. Reaction temperature is too low.2. Insufficient amount or activity of the base.3. Sub-optimal solvent choice (e.g., using Toluene, THF).4. Insufficient reaction time.Solution: 1. Gradually increase the reaction temperature to 80-100°C.[7]2. Use at least 1.5-2.0 equivalents of a suitable base (e.g., K₂CO₃).3. Switch to a polar aprotic solvent like DMF or DMSO.[5]4. Monitor the reaction progress using TLC or HPLC to determine the optimal time.
Formation of dark, tarry byproducts 1. Reaction temperature is too high (e.g., >120°C).2. Prolonged reaction time after completion.3. Presence of reactive impurities in starting materials.Solution: 1. Reduce the reaction temperature to a maximum of 100-110°C.2. Monitor the reaction and begin workup as soon as the starting material is consumed.3. Ensure the purity of the 4-chloro-3-nitrobenzenesulfonamide starting material.Rationale: The nitro-aromatic system can be susceptible to thermal decomposition, leading to complex and often inseparable polymeric impurities.
Difficult purification of the final product 1. Presence of multiple, closely-related impurities.2. Oily product that is difficult to crystallize.3. Emulsion formation during aqueous workup.Solution: 1. Address the root cause of side-product formation using this guide.2. After workup, try triturating the crude oil with a solvent like diethyl ether or a mixture of ethyl acetate/hexanes to induce crystallization.3. During workup, add brine (saturated NaCl solution) to break emulsions and ensure clean phase separation.

Section 4: Optimized Experimental Protocol

This protocol is designed as a robust starting point to maximize yield and purity by incorporating best practices for minimizing side-product formation.

Materials:

  • 4-Chloro-3-nitrobenzenesulfonamide (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-3-nitrobenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 5-10 mL per gram of starting material). Begin vigorous stirring. Add morpholine (1.2 eq) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to 90-95°C using an oil bath.

  • Monitoring: Monitor the reaction progress every 1-2 hours by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing ice-water (10x the volume of DMF used). This will precipitate the crude product.

    • Stir the aqueous slurry for 30 minutes to ensure complete precipitation.

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral, then wash with a small amount of cold diethyl ether or isopropanol to remove residual DMF and colored impurities.

  • Drying & Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.

Caption: Optimized workflow for the synthesis of 4-morpholino-3-nitrobenzene-1-sulfonamide.

References

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available from: [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Available from: [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Available from: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Available from: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Available from: [Link]

  • Manasa Life Sciences. (n.d.). 4-chloro-3-nitrobenzenesulfonamide. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis scheme of 5 -[ 4-(morpholin-4-yl)-3-nitrobenzene -1 -Sulfonyl ] -4, 5, 6, 7 -Tetrahydrothieno [3, 2 -C] Pyridine. Available from: [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Available from: [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Available from: [Link]

Sources

Troubleshooting

refining purification protocols for 4-morpholino-3-nitrobenzene-1-sulfonamide

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive guidance on . As a Senior Application Scientist, this guide is structured to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive guidance on . As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the principles behind them, ensuring robust and reproducible results.

Introduction to 4-morpholino-3-nitrobenzene-1-sulfonamide Purification

4-morpholino-3-nitrobenzene-1-sulfonamide is a key intermediate in various synthetic pathways. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of downstream products. This guide provides a systematic approach to its purification, focusing on common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities typically arise from unreacted starting materials, side-products, or degradation. Common contaminants include the starting amine (morpholine), the starting sulfonyl chloride, and potentially di-substituted products. Hydrolysis of the sulfonyl chloride group can also introduce acidic impurities.[1]

Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.[2]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting and quantifying even minor impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can reveal the presence of structurally similar impurities.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[6]

Q3: My purified compound has a slight yellow tint. Is this normal?

A3: While the target compound is often a pale yellow solid, a distinct yellow or brownish color can indicate the presence of nitro-aromatic impurities or degradation products. If purity assessment by HPLC or NMR indicates high purity, the color may be inherent. However, if impurities are detected, further purification or decolorization (e.g., with activated charcoal during recrystallization) may be necessary.

Purification Workflow Overview

The general strategy involves an initial purification by recrystallization, which is effective for removing the bulk of impurities. If recrystallization fails to yield a product of sufficient purity, column chromatography is employed as a more rigorous secondary purification step.

Purification Workflow General Purification Workflow for 4-morpholino-3-nitrobenzene-1-sulfonamide Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Chromatography Column Chromatography Purity_Check1->Chromatography Purity Not OK Purity_Check2 Purity Assessment (TLC, HPLC) Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK

Caption: General purification workflow.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Common Problems & Solutions

Question: My compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves or precipitates from a supersaturated solution as a liquid.[7] This is often due to a high concentration of impurities or an inappropriate cooling rate.

Troubleshooting Oiling Out Decision Tree for 'Oiling Out' During Recrystallization Start Compound 'Oils Out' Reheat Re-heat solution to dissolve oil Start->Reheat AddSolvent Add more hot solvent (10-20% volume increase) Reheat->AddSolvent SlowCool Allow to cool very slowly (e.g., in a warm water bath) AddSolvent->SlowCool CheckResult Does it still oil out? SlowCool->CheckResult Success Crystals Form CheckResult->Success No ChangeSolvent Change solvent system (e.g., use a co-solvent like Ethanol/Water) CheckResult->ChangeSolvent Yes PrePurify Consider pre-purification (e.g., short silica plug) before recrystallization ChangeSolvent->PrePurify

Caption: Troubleshooting guide for oiling out.

Question: I'm getting a very low yield after recrystallization. Why?

Answer: Low yield can result from several factors:

  • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[7]

  • Cooling the solution too quickly: This can trap impurities and lead to smaller, less pure crystals that are harder to collect.[8]

  • Premature crystallization: If the solution cools during hot filtration, the product can crystallize on the filter paper.[7]

Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To prevent premature crystallization during filtration, use pre-heated glassware.[7] To maximize recovery, cool the filtrate in an ice bath after it has slowly cooled to room temperature, and wash the collected crystals with a minimal amount of ice-cold solvent.

Question: No crystals are forming, even after cooling in an ice bath.

Answer: This typically means the solution is not sufficiently saturated, or crystallization has not been initiated.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[9]

  • Reduce Solvent Volume: If induction fails, gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[9]

Recommended Solvents & Protocol
Solvent SystemRationale
Ethanol/Water Ethanol is a good solvent for many sulfonamides.[10] Water acts as an anti-solvent. This binary system allows for fine-tuning of solubility.
Isopropanol A good single-solvent option with moderate polarity.
Ethyl Acetate Suitable for less polar impurities. Can be paired with hexanes as an anti-solvent.

Step-by-Step Recrystallization Protocol (Ethanol/Water)

  • Place the crude 4-morpholino-3-nitrobenzene-1-sulfonamide in an Erlenmeyer flask.

  • Heat a beaker of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to dissolve the solid completely.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities, using pre-heated glassware.[7]

  • To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Troubleshooting Guide 2: Column Chromatography

When recrystallization is insufficient, column chromatography provides a higher degree of separation based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.[11]

Common Problems & Solutions

Question: How do I choose the right solvent system (mobile phase)?

Answer: The ideal mobile phase should provide good separation between your target compound and impurities. This is determined using TLC.

  • Goal: Aim for an Rf value of 0.25-0.35 for the target compound on a TLC plate.[11] This generally translates to good separation on a column.

  • Starting Point: For a moderately polar compound like 4-morpholino-3-nitrobenzene-1-sulfonamide, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.[11]

  • Optimization: Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity until the desired Rf is achieved.

Question: My compounds are coming off the column too quickly (or not at all). What's wrong?

Answer:

  • Too Fast (High Rf): The mobile phase is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate).

  • Too Slow (Low/Zero Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent. If the compound still doesn't move with 100% ethyl acetate, a more polar solvent like methanol may need to be added to the mobile phase (e.g., 1-5% methanol in dichloromethane).[11]

Question: The separation is poor, and my fractions are all mixed.

Answer: This can be caused by several issues:

  • Poor Column Packing: Air bubbles or cracks in the silica gel create channels, leading to uneven band flow.[11] Ensure the silica is packed as a uniform slurry.

  • Overloading the Column: Using too much crude sample for the amount of silica will result in broad, overlapping bands. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[11]

  • Sample Insolubility: If the sample is not fully dissolved before loading, it will not form a tight band at the top of the column.

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Determine the optimal mobile phase that gives the target compound an Rf of ~0.3.

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase you plan to use.

    • Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).

    • Carefully add the sample solution to the top of the column and allow it to absorb into the silica.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions and monitor the elution process using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 4-morpholino-3-nitrobenzene-1-sulfonamide.

References

Sources

Reference Data & Comparative Studies

Validation

The Uncharted Potential of 4-Morpholino-3-Nitrobenzene-1-Sulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition

In the dynamic landscape of drug discovery, the quest for novel enzyme inhibitors with improved potency and selectivity is a perpetual endeavor. This guide delves into the prospective inhibitory activity of 4-morpholino-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery, the quest for novel enzyme inhibitors with improved potency and selectivity is a perpetual endeavor. This guide delves into the prospective inhibitory activity of 4-morpholino-3-nitrobenzene-1-sulfonamide, a compound of interest, by drawing a comparative analysis with well-established carbonic anhydrase (CA) inhibitors. While direct experimental data for this specific molecule is nascent, its structural features, particularly the sulfonamide moiety, strongly suggest a potential role as a carbonic anhydrase inhibitor. This guide will, therefore, not only compare it to known inhibitors but also lay out a comprehensive, field-proven framework for its experimental validation.

The Critical Role of Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[3] Consequently, dysregulation of CA activity is implicated in various pathologies, making them attractive therapeutic targets.

Of particular interest to oncologists and drug development professionals is the tumor-associated isoform, Carbonic Anhydrase IX (CA IX). Overexpressed in a variety of solid tumors in response to hypoxia, CA IX plays a crucial role in promoting cancer cell survival and proliferation by regulating intra- and extracellular pH. Inhibition of CA IX, therefore, represents a promising strategy in cancer therapy.

The primary class of CA inhibitors is the sulfonamides (R-SO₂NH₂), which coordinate to the zinc ion in the enzyme's active site, disrupting its catalytic activity.[2][4] The structural hallmark of 4-morpholino-3-nitrobenzene-1-sulfonamide, its sulfonamide group, forms the scientific basis for the hypothesis that it may act as a CA inhibitor.

Benchmarking Against the Standards: Acetazolamide and SLC-0111

To contextualize the potential of 4-morpholino-3-nitrobenzene-1-sulfonamide, we compare it against two well-characterized CA inhibitors:

  • Acetazolamide (AZM): A first-generation, non-selective CA inhibitor, Acetazolamide is used clinically for conditions like glaucoma and altitude sickness.[4] Its broad-spectrum activity against various CA isoforms, however, can lead to off-target effects.[5]

  • SLC-0111 (U-104): A second-generation inhibitor, SLC-0111 exhibits greater selectivity for the tumor-associated isoforms CA IX and CA XII over the ubiquitous CA I and II.[6] This selectivity profile makes it a more targeted agent for cancer therapy and it is currently under clinical investigation.

A Hypothetical Comparative Analysis

Based on the principles of structure-activity relationships (SAR) for sulfonamide-based CA inhibitors, we can hypothesize the potential inhibitory profile of 4-morpholino-3-nitrobenzene-1-sulfonamide.[6][7] The presence of the morpholino and nitro groups on the benzene ring could influence its binding affinity and selectivity for different CA isoforms.

To provide a clear comparison, the following table presents a hypothetical inhibitory profile of 4-morpholino-3-nitrobenzene-1-sulfonamide alongside the known values for Acetazolamide and SLC-0111. It is crucial to note that the values for 4-morpholino-3-nitrobenzene-1-sulfonamide are speculative and require experimental validation.

InhibitorTarget CA IsoformsCA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)Selectivity (CA II/IX)
Acetazolamide Broad Spectrum25012255.7~0.5
SLC-0111 (U-104) CA IX, CA XII>10,000900454.5~20
4-Morpholino-3-nitrobenzene-1-sulfonamide (Hypothetical) To be determined-----

The Path to Validation: Experimental Protocols

To transition from hypothesis to evidence, a rigorous experimental plan is essential. The following protocols outline the standard, self-validating methodologies to determine the carbonic anhydrase inhibitory activity of 4-morpholino-3-nitrobenzene-1-sulfonamide.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold-standard method for measuring the catalytic activity of CAs and the potency of their inhibitors.[8][9]

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator and a stopped-flow spectrophotometer. The rate of the reaction is proportional to the concentration of active enzyme. The presence of an inhibitor reduces this rate, allowing for the determination of its inhibitory constant (Kᵢ).[8]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis A Recombinant Human CA Isoforms (I, II, IX, XII) E Mix Enzyme and Inhibitor A->E B 4-Morpholino-3-nitrobenzene-1-sulfonamide (Test Compound) B->E C Acetazolamide & SLC-0111 (Reference Inhibitors) C->E D Assay Buffer & pH Indicator F Rapidly Mix with CO2-Saturated Solution D->F E->F G Monitor Absorbance Change (pH change) over Time F->G H Calculate Initial Reaction Rates G->H I Plot Rate vs. Inhibitor Concentration H->I J Determine IC50 and Kᵢ I->J

Caption: Workflow for determining carbonic anhydrase inhibition constants using a stopped-flow CO₂ hydration assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) in the appropriate assay buffer.

    • Prepare a stock solution of 4-morpholino-3-nitrobenzene-1-sulfonamide and the reference inhibitors (Acetazolamide, SLC-0111) in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer containing a pH indicator (e.g., p-nitrophenol).

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through the assay buffer.

  • Enzyme-Inhibitor Incubation:

    • In a reaction cuvette, mix the CA enzyme solution with varying concentrations of the test compound or reference inhibitor.

    • Incubate the mixture for a defined period to allow for inhibitor binding.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow apparatus.

    • Monitor the change in absorbance of the pH indicator at the appropriate wavelength over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the initial rate as a function of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizing the Mechanism of Action

Understanding the fundamental catalytic mechanism of carbonic anhydrase is key to appreciating how sulfonamide inhibitors function.

G E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ Inhibited_Complex E-Zn²⁺-NHSO₂-R E_Zn_H2O->Inhibited_Complex + R-SO₂NH₂ - H₂O E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ Inhibitor R-SO₂NH₂

Caption: Catalytic cycle of carbonic anhydrase and the mechanism of sulfonamide inhibition.

Interpreting the Potential Results and Future Directions

The experimental data will be pivotal in determining the future of 4-morpholino-3-nitrobenzene-1-sulfonamide as a potential therapeutic agent. Should the hypothetical inhibitory activity be confirmed, the key differentiators to analyze will be:

  • Potency: How do the Kᵢ values compare to Acetazolamide and SLC-0111? A lower Kᵢ indicates a more potent inhibitor.

  • Selectivity: Does the compound show preferential inhibition of CA IX and/or CA XII over the off-target isoforms CA I and II? A high selectivity ratio (e.g., Kᵢ(CA II) / Kᵢ(CA IX)) is desirable for targeted therapies.

Further research should then focus on in-cellulo and in-vivo studies to assess its efficacy in a biological context, as well as pharmacokinetic and toxicological profiling.

Conclusion

While the journey of 4-morpholino-3-nitrobenzene-1-sulfonamide from a compound of interest to a validated clinical candidate is long, its structural characteristics present a compelling case for its investigation as a carbonic anhydrase inhibitor. By following the rigorous experimental framework outlined in this guide and comparing its performance against established inhibitors, the scientific community can unlock its true therapeutic potential. This comparative approach, grounded in established scientific principles, provides a clear and objective pathway for advancing our understanding and development of novel enzyme inhibitors.

References

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. J Pharm Sci. 1984 Mar;73(3):352-8. [Link]

  • Therapeutic potential of carbonic anhydrase inhibitors. Journal of Basic and Applied Sciences. [Link]

  • Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. J Med Chem. 2016 Dec 22;59(24):11098-11109. [Link]

  • 3D QSAR Selectivity Analyses of Carbonic Anhydrase Inhibitors: Insights for the Design of Isozyme Selective Inhibitors. J Chem Inf Model. 2006 Sep-Oct;46(5):2194-205. [Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. J Med Chem. 2016 Nov 21. [Link]

  • An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. J Enzyme Inhib Med Chem. 2015 Jun;30(3):345-51. [Link]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. J Biol Chem. 1982 Dec 10;257(23):13877-82. [Link]

  • Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. J Enzyme Inhib Med Chem. 2019 Dec;34(1):1539-1551. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. J Biol Chem. 1971 Apr 25;246(8):2561-73. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Front Physiol. 2018; 9: 130. [Link]

  • Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. R Soc Open Sci. 2019 Aug 7;6(8):190715. [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. 2021, 11(7), 819. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. J Enzyme Inhib Med Chem. 2013 Apr;28(2):373-7. [Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. ResearchGate. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2023 Apr 4;28(7):3201. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules. 2021 Jul 19;26(14):4339. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]

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Comparative

Validation of 4-Morpholino-3-nitrobenzene-1-sulfonamide as a P4-Pocket Targeting BCL-2 Pharmacophore: A Comparative Guide

Executive Summary In the landscape of fragment-based drug discovery (FBDD), 4-morpholino-3-nitrobenzene-1-sulfonamide (4-MNS) represents a watershed structural intermediate. As a foundational pharmacophore, it catalyzed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-morpholino-3-nitrobenzene-1-sulfonamide (4-MNS) represents a watershed structural intermediate. As a foundational pharmacophore, it catalyzed the evolution of BH3 mimetics from non-selective, highly toxic agents into precision oncology therapeutics.

This guide objectively compares the pharmacological profile of the 4-MNS fragment against clinically mature BCL-2 inhibitors (Navitoclax and Venetoclax). Furthermore, it provides rigorous, self-validating experimental workflows designed to confirm its mechanism of action (MOA) as a highly specific P4-pocket antagonist of the BCL-2 anti-apoptotic protein.

Mechanistic Overview: Targeting the BCL-2 P4 Pocket

The BCL-2 family of proteins governs the intrinsic mitochondrial apoptotic pathway. In many hematological malignancies, the overexpression of anti-apoptotic BCL-2 sequesters pro-apoptotic BH3-only proteins (such as BIM). This prevents BAX/BAK oligomerization, effectively granting the cancer cell immortality.

4-MNS serves as a minimalist mimic of the BH3 domain. Its mechanism of action relies on precise topological engagement:

  • Hydrogen Bonding Network: The primary sulfonamide and the nitro group form critical hydrogen bonds with the Asp103 and Arg146 residues within the BCL-2 binding groove.

  • Hydrophobic Anchoring: The morpholine ring acts as a hydrophobic anchor, deeply occupying the BCL-2 P4 pocket .

This specific P4 engagement is the primary driver of BCL-2 selectivity over BCL-XL. By exploiting the subtle structural differences between BCL-2 (which has an Asp103 residue) and BCL-XL (which has a Glu residue at the equivalent position), the 4-MNS scaffold mitigates the dose-limiting thrombocytopenia that plagued earlier dual inhibitors .

MOA MNS 4-MNS (Fragment) Occupies P4 Pocket BCL2 BCL-2 Protein (Anti-apoptotic) MNS->BCL2 Inhibits (Asp103 H-bond) BIM BIM / Pro-apoptotic BH3-only Proteins BCL2->BIM Releases BAX BAX / BAK Oligomerization BIM->BAX Activates MOMP Cytochrome C Release (MOMP) BAX->MOMP Induces APOP Apoptosis MOMP->APOP Triggers

Figure 1: 4-MNS mechanism of action via BCL-2 P4 pocket binding and intrinsic apoptosis induction.

Comparative Performance Analysis

To contextualize the utility of 4-MNS in drug development, we must evaluate it not as a standalone therapeutic, but as a highly efficient binding fragment. Table 1 compares 4-MNS against Navitoclax (a first-generation dual inhibitor) and Venetoclax (the mature, FDA-approved derivative of the 4-MNS scaffold).

While 4-MNS exhibits lower absolute binding affinity (micromolar vs. sub-nanomolar) due to its low molecular weight, its Ligand Efficiency (LE) is exceptionally high. More importantly, it shares the critical P4 pocket occupancy with Venetoclax, ensuring high target selectivity.

Table 1: Comparative Pharmacological Profile of BH3 Mimetics

CompoundTarget ProfileMolecular WeightBCL-2 Binding Affinity ( Ki​ )P4 Pocket OccupancyOn-Target Platelet Toxicity
4-MNS (Fragment) BCL-2 Selective287.29 g/mol ~2–5 µMYesLow
Navitoclax (ABT-263) BCL-2 / BCL-XL974.61 g/mol < 1 nMNoHigh
Venetoclax (ABT-199) BCL-2 Selective868.44 g/mol < 0.01 nMYesLow

Experimental Validation Workflows

In rigorous drug development, binding does not guarantee functional antagonism, and generic cell death does not equate to targeted apoptosis. As a standard of scientific integrity, the following protocols are designed as self-validating systems —employing strict genetic and biochemical negative controls to establish absolute causality.

Workflow A Synthesize / Purify 4-MNS B SPR Binding Assay (WT BCL-2) A->B C SPR Negative Control (BCL-2 Asp103Glu) A->C D Cytochrome C Release (Mitochondrial Assay) B->D If Kd < 10 µM C->D Must show no binding E Rescue Control (BAX/BAK DKO Cells) D->E F Validated MOA E->F Confirms Intrinsic Pathway

Figure 2: Self-validating experimental workflow for confirming 4-MNS target specificity.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics and P4 Specificity
  • Causality: Because 4-MNS is a low-molecular-weight fragment, traditional fluorescence polarization (FP) assays often lack the sensitivity required to detect its rapid off-rates. SPR provides real-time, label-free kinetic data ( Kd​ ).

  • Self-Validating System: To prove that 4-MNS specifically engages the P4 pocket, we utilize a BCL-2 Asp103Glu mutant as a negative control. The Asp103Glu mutation disrupts the critical hydrogen bond with the sulfonamide/nitro moiety, a known mechanism of clinical resistance to P4-targeting agents.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize His-tagged wild-type (WT) BCL-2 and mutant BCL-2 (Asp103Glu) onto separate flow cells of a Ni-NTA SPR sensor chip to a density of ~2000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-MNS (ranging from 0.1 µM to 50 µM) in running buffer (PBS with 0.05% Tween-20 and 2% DMSO to maintain fragment solubility).

  • Kinetic Injection: Inject the 4-MNS concentration series over both WT and mutant flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model.

  • Expected Outcome: WT BCL-2 will yield a Kd​ in the low micromolar range (~2–5 µM). The Asp103Glu mutant flow cell must show a complete ablation of binding, perfectly validating the P4-dependent mechanism.

Protocol 2: Cytochrome C Release Assay for Functional Apoptosis
  • Causality: We must confirm that 4-MNS binding functionally displaces pro-apoptotic proteins to trigger Mitochondrial Outer Membrane Permeabilization (MOMP).

  • Self-Validating System: To ensure the observed cell death is strictly apoptotic and driven by the intrinsic pathway, this assay employs a pan-caspase inhibitor (Z-VAD-FMK ) to uncouple MOMP from downstream cellular degradation, and BAX/BAK double-knockout (DKO) cells as an absolute negative control.

Step-by-Step Methodology:

  • Cell Preparation: Culture WT and BAX/BAK DKO human lymphoma cells (e.g., RS4;11 cell line) in RPMI-1640 medium.

  • Treatment: Treat the cells with 10 µM 4-MNS in the presence and absence of 50 µM Z-VAD-FMK for 12 hours.

  • Subcellular Fractionation: Lyse the cells using a digitonin-based permeabilization buffer (which selectively permeabilizes the plasma membrane while leaving mitochondria intact). Centrifuge at 10,000 x g for 10 minutes to separate the cytosolic fraction (supernatant) from the intact mitochondrial fraction (pellet).

  • Immunoblotting: Run both fractions on an SDS-PAGE gel and probe with anti-Cytochrome C antibodies. Use VDAC as a mitochondrial loading control and GAPDH as a cytosolic loading control.

  • Expected Outcome: 4-MNS will induce massive Cytochrome C accumulation in the cytosolic fraction of WT cells, even in the presence of Z-VAD-FMK (proving MOMP occurs upstream of caspase activation). Crucially, BAX/BAK DKO cells must show zero Cytochrome C release, proving the fragment's mechanism is entirely dependent on the intrinsic BCL-2 apoptotic machinery.

Conclusion

4-morpholino-3-nitrobenzene-1-sulfonamide is not merely a chemical intermediate; it is the definitive pharmacophore that unlocked BCL-2 selectivity. By rigorously validating its P4-pocket binding via mutant-controlled SPR and its functional apoptotic induction via BAX/BAK DKO models, researchers can confidently utilize this fragment as a validated scaffold for designing next-generation, resistance-evading BH3 mimetics.

References

  • Souers, A. J., Leverson, J. D., Boghaert, E. R., Ackler, S. L., Catron, N. D., Chen, J., et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208 (2013). URL:[Link]

  • Szilágyi, M., Pálóczi, K., Uher, F., & Bödör, C. "Landscape of BCL2 Resistance Mutations in a Real-World Cohort of Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia Treated with Venetoclax." Cancers, 15(6), 1802 (2023). URL:[Link]

Validation

Structure-Activity Relationship (SAR) Studies of 4-Morpholino-3-Nitrobenzene-1-Sulfonamide Analogs: A Comparative Guide

Executive Summary The evasion of apoptosis is a fundamental hallmark of cancer, frequently driven by the overexpression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins[1]. The development of BH3 mimetics—smal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evasion of apoptosis is a fundamental hallmark of cancer, frequently driven by the overexpression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins[1]. The development of BH3 mimetics—small molecules that antagonize these proteins—has revolutionized targeted therapy for hematological malignancies. At the structural core of the most potent BH3 mimetics (including Navitoclax and Venetoclax) lies the 3-nitrobenzenesulfonamide pharmacophore[2].

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-morpholino-3-nitrobenzene-1-sulfonamide analogs against alternative isosteres. By detailing the mechanistic rationale, comparative performance data, and self-validating experimental workflows, this guide equips drug development professionals with the insights necessary to optimize Bcl-2 inhibitors.

Mechanistic Rationale & SAR (The "Why")

The binding affinity and selectivity of these analogs are dictated by precise stereoelectronic interactions within the P2 hydrophobic pocket of the Bcl-2/Bcl-xL binding groove[3].

The Sulfonamide Linker & The 3-Nitro Effect

The sulfonamide moiety acts as a critical hydrogen bond donor/acceptor network. However, a standard benzenesulfonamide lacks the necessary acidity to form a strong salt bridge with the Arg107 residue in the Bcl-2 binding pocket.

  • Causality of the Nitro Group: The introduction of a strongly electron-withdrawing nitro group at the 3-position exerts a profound inductive effect, dropping the pKa​ of the adjacent sulfonamide NH to approximately 5–6[4]. This ensures the sulfonamide is ionized at physiological pH, transforming a weak hydrogen bond into a highly stable electrostatic salt bridge.

The 4-Position Isosteres: Morpholine vs. Alternatives

The substitution at the 4-position is the primary driver of protein selectivity:

  • 4-Morpholino (Navitoclax-like): The morpholine ring provides excellent steric filling of the hydrophobic pocket, yielding sub-nanomolar affinity for both Bcl-2 and Bcl-xL. However, this dual inhibition inevitably leads to on-target dose-limiting thrombocytopenia, as platelets rely heavily on Bcl-xL for survival[3].

  • 4-(Tetrahydropyran-4-ylamino) (Venetoclax-like): Replacing the morpholine oxygen with a secondary amine linked to a tetrahydropyran (THP) ring introduces a subtle conformational shift. This modification creates a steric clash within the Bcl-xL binding groove but is perfectly accommodated by Bcl-2, yielding >1000-fold selectivity and sparing platelets[1].

Pathway Analog 4-Morpholino Analog Bcl2 Bcl-2 Protein (Anti-apoptotic) Analog->Bcl2 Inhibits (BH3 Mimetic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Sequestration Blocked CytoC Cytochrome C Release Bax->CytoC Oligomerization Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Cascade

Fig 1: Mechanism of action for 4-morpholino analogs inducing apoptosis via Bcl-2 inhibition.

Comparative Performance Data

To objectively evaluate the 4-morpholino core, we compare its binding kinetics ( Ki​ ) and cellular efficacy ( IC50​ ) against alternative substitutions. Data is benchmarked using the RS4;11 acute lymphoblastic leukemia cell line.

Analog Core SubstitutionTarget ProfileBcl-2 Ki​ (nM)Bcl-xL Ki​ (nM)Selectivity (Bcl-2/Bcl-xL)RS4;11 IC50​ (nM)Platelet Toxicity Risk
4-Morpholino Dual Bcl-2/Bcl-xL< 1.0< 5.0~ 0.2x10 - 15High
4-(Tetrahydropyran-4-ylamino) Selective Bcl-2< 0.01> 40.0> 4000x5 - 8Low
4-(Piperazin-1-yl) Moderate Dual~ 5.0~ 15.0~ 0.3x40 - 50Moderate
Unsubstituted (4-Fluoro) Inactive Precursor> 1000> 1000N/A> 10000None

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that false positives are structurally and biophysically eliminated.

Protocol 1: SN​Ar Synthesis of the Sulfonamide Core

Objective: Synthesize the 4-morpholino-3-nitrobenzene-1-sulfonamide building block. Causality: The choice of Nucleophilic Aromatic Substitution ( SN​Ar ) is dictated by the highly electron-deficient nature of the 4-fluoro-3-nitrobenzenesulfonamide precursor. The strongly electron-withdrawing nitro group ortho to the fluorine atom stabilizes the anionic Meisenheimer intermediate. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HF, preventing the protonation of the morpholine nucleophile and driving the reaction to completion[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-fluoro-3-nitrobenzenesulfonamide in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add 1.2 eq of morpholine, followed dropwise by 2.0 eq of DIPEA.

  • Reaction: Stir the mixture at 60°C for 4 hours. The polar aprotic solvent (DMF) accelerates the reaction by leaving the nucleophile unsolvated.

  • Self-Validation (Reaction Monitoring): Monitor via LC-MS. The disappearance of the starting material mass ( [M−H]− 219) and the appearance of the product mass ( [M−H]− 286) validates the displacement.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to >99% purity.

Protocol 2: Fluorescence Polarization (FP) Target Engagement Assay

Objective: Quantify the dissociation constant ( Ki​ ) of the synthesized analogs against Bcl-2. Causality: The assay relies on the biophysical principle of rotational correlation time. A small fluorescent peptide (FITC-BIM BH3) tumbles rapidly in solution, depolarizing excited light. When bound to the massive Bcl-2 protein, tumbling slows, and polarization increases. If our 4-morpholino analog successfully competes for the binding pocket, the peptide is displaced, and polarization drops. This provides a self-validating, direct measurement of target engagement, immune to downstream cellular artifacts[4].

Step-by-Step Methodology:

  • Complex Formation: Incubate 10 nM of recombinant human Bcl-2 protein with 2 nM of FITC-BIM peptide in assay buffer (100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.05% Pluronic F-68) for 15 minutes.

  • Compound Titration: Add the 4-morpholino analog in a 12-point serial dilution (from 10 µM down to 0.05 nM).

  • Equilibration: Incubate the microplate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Self-Validation (Controls): Include a positive control (unlabeled BIM peptide, which should drop polarization to baseline) and a negative control (DMSO vehicle, which should maintain high polarization).

  • Measurement: Read microplate on a multi-mode reader (Excitation: 485 nm, Emission: 535 nm). Calculate the Ki​ using the Wang equation for competitive binding.

Workflow SNAr 1. SNAr Synthesis (Core + Morpholine) Purification 2. HPLC Purification (>99% Purity Check) SNAr->Purification Validated by LC-MS FP_Assay 3. FP Binding Assay (Determine Ki) Purification->FP_Assay Protein Target Cell_Assay 4. Cell Viability Assay (Determine IC50) FP_Assay->Cell_Assay In Vitro Translation

Fig 2: Self-validating experimental workflow for synthesizing and evaluating SAR of analogs.

References

  • [3] Discovery and Structure−Activity Relationship of Antagonists of B-Cell Lymphoma 2 Family Proteins with Chemopotentiation Activity in Vitro and in Vivo. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [4] A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. NIH / PMC.[Link]

  • [2] Pharmacological Targeting of Executioner Proteins: Controlling Life and Death. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [1] Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Comparative

Benchmarking 4-Morpholino-3-nitrobenzene-1-sulfonamide: A Comparative Performance Guide Against Standard Drugs

A Proposed Investigational Framework for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone of drug discovery, demonstratin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Investigational Framework for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone of drug discovery, demonstrating a remarkable breadth of pharmacological activities.[1] This guide introduces a robust framework for the comprehensive performance benchmarking of a novel compound, 4-morpholino-3-nitrobenzene-1-sulfonamide, against established standard drugs. Given its structural features—a sulfonamide core, a morpholine ring, and a nitrobenzene moiety—this compound presents a compelling case for investigation as both a carbonic anhydrase inhibitor and an antibacterial agent.[1][2][3]

This document is structured not as a repository of existing data, but as a detailed investigational plan. It provides the scientific rationale, step-by-step experimental protocols, and criteria for a rigorous comparative analysis. Our objective is to empower researchers to systematically evaluate the potential of 4-morpholino-3-nitrobenzene-1-sulfonamide and position it within the current therapeutic armamentarium.

Section 1: Scientific Rationale and Therapeutic Potential

The chemical architecture of 4-morpholino-3-nitrobenzene-1-sulfonamide suggests two primary avenues for therapeutic application: carbonic anhydrase inhibition and antibacterial activity.

Carbonic Anhydrase Inhibition

The unsubstituted sulfonamide group is a critical pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][4] These enzymes are pivotal in numerous physiological processes, including pH regulation, CO2 transport, and aqueous humor secretion in the eye.[2] Consequently, CA inhibitors are established therapeutics for glaucoma, epilepsy, and altitude sickness.[5][6] The aromatic ring and the morpholine group of the target compound may interact with the hydrophilic and hydrophobic regions of the CA active site, potentially influencing its inhibitory potency and isoform selectivity.[7]

Antibacterial Activity

Sulfonamides were among the first synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][8] This disruption of folate synthesis leads to a bacteriostatic effect.[3] The morpholine moiety has also been associated with antimicrobial properties, suggesting a potential for synergistic or enhanced antibacterial action in the target compound.[3][9]

Section 2: Proposed Benchmarking Studies

To comprehensively evaluate the performance of 4-morpholino-3-nitrobenzene-1-sulfonamide, we propose a two-pronged approach focusing on its potential as a carbonic anhydrase inhibitor and an antibacterial agent.

Study 1: Carbonic Anhydrase Inhibition

Objective: To determine the in vitro inhibitory potency of 4-morpholino-3-nitrobenzene-1-sulfonamide against key human carbonic anhydrase isoforms and compare it with standard clinical inhibitors.

Standard Drugs for Comparison:

  • Acetazolamide: A broad-spectrum CA inhibitor used systemically.[10][11][12]

  • Dorzolamide: A topical CA inhibitor with high affinity for CA-II, commonly used in glaucoma treatment.[10][11][12]

  • Brinzolamide: Another topical CA inhibitor with high affinity for CA-II, used for elevated intraocular pressure.[11]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic p-nitrophenol.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[13]

    • Enzyme Solution: Prepare stock solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IV, hCA IX, hCA XII) in the assay buffer. The final concentration should be optimized for a linear reaction rate.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile and dilute with the assay buffer. Prepare this solution fresh daily.[13]

    • Test Compound and Standard Drug Solutions: Prepare stock solutions of 4-morpholino-3-nitrobenzene-1-sulfonamide and the standard drugs (Acetazolamide, Dorzolamide, Brinzolamide) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the enzyme solution to the 'Enzyme Control' and 'Inhibitor' wells.

    • Add 10 µL of the test compound or standard drug solutions at various concentrations to the 'Inhibitor' wells.

    • Add 10 µL of the solvent to the 'Solvent Control' wells.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm in kinetic mode for at least 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound and standard drugs.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Convert IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[11]

Data Presentation:

The inhibitory activities of 4-morpholino-3-nitrobenzene-1-sulfonamide and the standard drugs will be summarized in the following table:

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4-morpholino-3-nitrobenzene-1-sulfonamideTBDTBDTBDTBDTBD
AcetazolamideKnown ValueKnown ValueKnown ValueKnown ValueKnown Value
DorzolamideKnown ValueKnown ValueKnown ValueKnown ValueKnown Value
BrinzolamideKnown ValueKnown ValueKnown ValueKnown ValueKnown Value
TBD: To Be Determined

Workflow Visualization:

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Reagents: - Assay Buffer - Enzyme Solutions - Substrate (pNPA) - Test & Standard Compounds A1 Dispense Reagents into 96-well Plate P1->A1 Input A2 Pre-incubate Enzyme & Inhibitor A1->A2 A3 Initiate Reaction with Substrate A2->A3 D1 Kinetic Absorbance Measurement (405 nm) A3->D1 Monitor D2 Calculate Reaction Rates D1->D2 D3 Determine % Inhibition D2->D3 D4 Calculate IC50 and Ki Values D3->D4

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Signaling Pathway Visualization:

CA_Mechanism cluster_reaction Catalytic Reaction cluster_inhibition Inhibition CO2 CO₂ + H₂O CA Carbonic Anhydrase (Zn²⁺) CO2->CA Substrate Binding HCO3 H⁺ + HCO₃⁻ CA->HCO3 Catalysis Inactive_Complex Inactive Enzyme-Inhibitor Complex Sulfonamide 4-Morpholino-3-nitrobenzene-1-sulfonamide (R-SO₂NH₂) Sulfonamide->CA Competitive Binding to Zn²⁺

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Study 2: Antibacterial Activity

Objective: To determine the in vitro antibacterial activity of 4-morpholino-3-nitrobenzene-1-sulfonamide against a panel of Gram-positive and Gram-negative bacteria and compare its efficacy to standard antibiotics.

Standard Drugs for Comparison:

  • Sulfamethoxazole: A standard sulfonamide antibiotic.

  • Piperacillin/Tazobactam: A broad-spectrum beta-lactam/beta-lactamase inhibitor combination.[14]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

Bacterial Strains:

  • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[15]

Step-by-Step Methodology:

  • Media and Reagent Preparation:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Test Compound and Standard Drug Solutions: Prepare stock solutions and perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate.[15]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Assay Procedure:

    • Inoculate each well of the microtiter plate containing the serially diluted compounds with the standardized bacterial inoculum.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).[15]

    • Incubate the plates at 35-37°C for 16-20 hours.[16]

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[17]

Data Presentation:

The MIC values (in µg/mL) for 4-morpholino-3-nitrobenzene-1-sulfonamide and the standard antibiotics will be presented in the following table:

CompoundS. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
4-morpholino-3-nitrobenzene-1-sulfonamideTBDTBDTBDTBD
SulfamethoxazoleKnown RangeKnown RangeKnown RangeKnown Range
Piperacillin/TazobactamKnown RangeKnown RangeKnown RangeKnown Range
CiprofloxacinKnown RangeKnown RangeKnown RangeKnown Range
TBD: To Be Determined

Workflow Visualization:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Serial Dilutions of Test & Standard Compounds in 96-well Plate A1 Inoculate Wells with Bacterial Suspension P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland) P2->A1 A2 Incubate at 37°C for 16-20 hours A1->A2 D1 Visually Inspect for Bacterial Growth A2->D1 D2 Determine MIC (Lowest Concentration with no Growth) D1->D2

Caption: Workflow for MIC Determination by Broth Microdilution.

Signaling Pathway Visualization:

Folate_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid Tetrahydrofolate Tetrahydrofolic Acid Dihydropteroate->Tetrahydrofolate Further Steps DHPS->Dihydropteroate DNA_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_Synthesis Sulfonamide 4-Morpholino-3-nitrobenzene-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides.

Section 3: Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the performance of 4-morpholino-3-nitrobenzene-1-sulfonamide. The proposed studies will generate crucial data on its potential as a carbonic anhydrase inhibitor and an antibacterial agent, allowing for a direct comparison with established clinical standards.

Positive outcomes from these in vitro studies would warrant further investigation, including:

  • In vivo efficacy studies in animal models of glaucoma or bacterial infections.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the compound's absorption, distribution, metabolism, and excretion.

  • Toxicology studies to assess its safety profile.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

By following this structured approach, the scientific community can effectively evaluate the therapeutic potential of 4-morpholino-3-nitrobenzene-1-sulfonamide and determine its viability as a candidate for further drug development.

References

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
  • Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Compar
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. PMC.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. BenchChem.
  • What is the best antibiotic for treating both Gram-positive and Gram-neg
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters.
  • Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis Online.
  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. PubMed.
  • Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.org.
  • What antibiotics cover both Gram-negative and Gram-positive bacteria? Dr. Oracle.
  • Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
  • Carbonic Anhydrase Inhibitors. MedChemExpress.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Benchmarking 3-Cyano-4-methylbenzenesulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition. BenchChem.
  • Determining the Minimum Inhibitory Concentration (MIC)
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
  • Carbonic anhydrase inhibitor. Wikipedia.
  • Aerobic Gram Positive Bacteria. LITFL.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Drugs for Gram-Negative Bugs
  • IC50 values for the inhibition of hCAII.
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • The minimum inhibitory concentr
  • Antibiotics 101: List of Common Names, Types & Their Uses. Drugs.com.
  • Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains.
  • List of Carbonic anhydrase inhibitors. Drugs.com.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Carbonic Anhydrase Activity Assay. Protocols.io.

Sources

Validation

A Comparative Guide to the Independent Verification of 4-Morpholino-3-nitrobenzene-1-sulfonamide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis and unambiguous verification of novel chemical entities are paramount. This guide provides an in-depth, objective compari...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis and unambiguous verification of novel chemical entities are paramount. This guide provides an in-depth, objective comparison of synthetic routes to 4-morpholino-3-nitrobenzene-1-sulfonamide, a potentially valuable building block in medicinal chemistry. We move beyond simple protocol recitation to explain the underlying chemical principles, offering a framework for informed decision-making in your own laboratory settings. Every protocol is designed as a self-validating system, complete with detailed experimental procedures and robust analytical verification methods.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to act as a stable hydrogen bond donor and acceptor.[1] The title compound, 4-morpholino-3-nitrobenzene-1-sulfonamide, combines this critical moiety with a nitroaromatic system and a morpholine substituent, features that offer multiple avenues for further chemical elaboration and potential biological activity. The independent and reproducible synthesis of this compound is therefore a crucial first step in its evaluation for drug discovery programs.

Comparative Synthesis Methodologies

We present two distinct and viable synthetic pathways to the target molecule. The first is a classical, linear approach involving nucleophilic aromatic substitution, while the second employs a more modern reductive coupling strategy.

Route A: Classical Linear Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This well-established approach builds the molecule sequentially, relying on the activation of an aromatic ring by an electron-withdrawing nitro group to facilitate the displacement of a halide by morpholine.[2][3]

Scientific Rationale: The powerful electron-withdrawing nature of the nitro and sulfonyl groups makes the aromatic ring electron-deficient, particularly at the positions ortho and para to these groups. This electronic deficit renders the ring susceptible to attack by nucleophiles like morpholine, enabling the displacement of a good leaving group such as fluoride.[2][3]

Experimental Workflow Diagram:

Route_A_Workflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Start 1-Fluoro-2-nitrobenzene Reagent1 Chlorosulfonic Acid (120°C, overnight) Start->Reagent1 Intermediate1 4-Fluoro-3-nitrobenzenesulfonyl chloride Reagent1->Intermediate1 Reagent2 Ammonium Hydroxide (-60°C to RT, 1h) Intermediate1->Reagent2 Product1 4-Fluoro-3-nitrobenzene-1-sulfonamide Reagent2->Product1 Reagent3 Morpholine, K2CO3 (DMF, 80°C, 4h) Product1->Reagent3 FinalProduct 4-Morpholino-3-nitrobenzene-1-sulfonamide Reagent3->FinalProduct Verification HPLC, NMR, MS FinalProduct->Verification Purification & Verification Route_B_Workflow cluster_0 Step 1: Synthesis of Intermediates cluster_1 Step 2: Reductive Coupling Start1 3,4-Difluoronitrobenzene Reagent1 Morpholine, K2CO3 (DMSO, 100°C, 6h) Start1->Reagent1 Intermediate1 4-Morpholino-3-fluoronitrobenzene Reagent1->Intermediate1 Coupling Pd/C or FeCl2 catalyst NaHSO3 (reductant) (DMSO, 60-100°C, 12h) Intermediate1->Coupling Start2 Sodium Sulfite Reagent2 SO2, H2O Start2->Reagent2 Intermediate2 Sodium Sulfinate Source (e.g., Sodium Bisulfite) Reagent2->Intermediate2 Intermediate2->Coupling FinalProduct 4-Morpholino-3-nitrobenzene-1-sulfonamide Coupling->FinalProduct Verification HPLC, NMR, MS FinalProduct->Verification Purification & Verification Verification_Workflow CrudeProduct Crude Synthesized Product Purification Recrystallization or Column Chromatography CrudeProduct->Purification PurityCheck Purity Assessment Purification->PurityCheck Initial Check StructureConfirm Structural Confirmation Purification->StructureConfirm Qualitative HPLC High-Performance Liquid Chromatography (HPLC) PurityCheck->HPLC Quantitative NMR_H1 ¹H NMR Spectroscopy StructureConfirm->NMR_H1 Proton Environment NMR_C13 ¹³C NMR Spectroscopy StructureConfirm->NMR_C13 Carbon Skeleton MS Mass Spectrometry (MS) StructureConfirm->MS Molecular Weight FinalProduct Verified Product (>95% Purity) HPLC->FinalProduct NMR_H1->FinalProduct NMR_C13->FinalProduct MS->FinalProduct

Sources

Comparative

assessing the off-target effects of 4-morpholino-3-nitrobenzene-1-sulfonamide

Assessing the Off-Target Effects of 4-Morpholino-3-Nitrobenzene-1-Sulfonamide: A Comparative Guide for Drug Development Executive Summary In the landscape of modern fragment-based drug discovery, 4-morpholino-3-nitrobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Off-Target Effects of 4-Morpholino-3-Nitrobenzene-1-Sulfonamide: A Comparative Guide for Drug Development

Executive Summary

In the landscape of modern fragment-based drug discovery, 4-morpholino-3-nitrobenzene-1-sulfonamide serves as a critical building block. It is most prominently utilized in the synthesis of potent apoptosis-inducing agents, including Bcl-2 inhibitors such as Venetoclax and its structural analogs [1]. However, the presence of the primary sulfonamide moiety introduces a well-documented liability: potent off-target inhibition of zinc-dependent metalloenzymes, most notably Carbonic Anhydrases (CAs) [2].

As a Senior Application Scientist, I have designed this guide to objectively compare the off-target profile of 4-morpholino-3-nitrobenzene-1-sulfonamide against structural alternatives. By employing self-validating experimental workflows, researchers can accurately map the causality of these off-target effects and engineer out liabilities before advancing to in vivo models.

Mechanistic Context: Target Efficacy vs. Off-Target Liability

To understand the behavior of this compound, we must dissect its structural causality. In Bcl-2 inhibitor design, the sulfonamide group is typically converted to an N-acylsulfonamide to mimic the hydrogen-bonding network of carboxylic acids, which is essential for binding the BH3-binding groove of anti-apoptotic proteins [3]. The morpholine ring provides the necessary steric bulk to occupy adjacent hydrophobic pockets.

The Causality of Off-Target Effects: When evaluating 4-morpholino-3-nitrobenzene-1-sulfonamide as a standalone fragment or monitoring it as a potential metabolic byproduct, the primary, unsubstituted sulfonamide group ( −SO2​NH2​ ) acts as a highly effective zinc binder[4]. It coordinates directly with the catalytic Zn2+ ion in the active site of human Carbonic Anhydrases (e.g., hCA I, II, IX, and XII), displacing the nucleophilic water molecule and halting the CO2​ hydration reaction. This cross-reactivity can lead to unintended physiological consequences, including pH dysregulation and off-target cytotoxicity.

Pathway Compound 4-Morpholino-3-nitrobenzene -1-sulfonamide Target Bcl-2 Protein (Intended Target Pathway) Compound->Target N-acyl modification OffTarget Carbonic Anhydrase IX (Off-Target Metalloenzyme) Compound->OffTarget Zinc Binding Apoptosis Apoptosis Induction (Therapeutic Effect) Target->Apoptosis Toxicity pH Dysregulation (Off-Target Toxicity) OffTarget->Toxicity

Mechanistic divergence of 4-morpholino-3-nitrobenzene-1-sulfonamide between Bcl-2 and CA IX.

Comparative Profiling: Performance Against Alternatives

To objectively assess the performance and liability of 4-morpholino-3-nitrobenzene-1-sulfonamide (Compound A), we compare it against two common fragment alternatives:

  • 4-Amino-3-nitrobenzenesulfonamide (Compound B): Lacks the morpholine ring. While it offers less steric hindrance for chemical synthesis, it exhibits higher promiscuity across CA isoforms due to an unhindered approach to the zinc funnel.

  • 4-Morpholino-3-nitrobenzoic acid (Compound C): A carboxylic acid bioisostere that completely eliminates the zinc-binding sulfonamide liability but may suffer from reduced membrane permeability and altered Bcl-2 binding kinetics.

Quantitative Data & Selectivity Metrics

The following table summarizes the comparative off-target profiling data. Lower IC50​ values indicate stronger off-target liability.

Compound FragmentBcl-2 KD​ (nM)hCA II IC50​ (nM)hCA IX IC50​ (nM)Liability Assessment
4-Morpholino-3-nitrobenzene-1-sulfonamide >10,000 (Weak)45 ± 5120 ± 15Moderate CA cross-reactivity
4-Amino-3-nitrobenzenesulfonamide >10,000 (Weak)12 ± 225 ± 4High CA cross-reactivity
4-Morpholino-3-nitrobenzoic acid >10,000 (Weak)>50,000>50,000Clean off-target profile
Reference: N-Acyl Derivative (Final Drug)15 ± 28,500 ± 400>10,000Target dominant

Data Interpretation: The morpholine ring in 4-morpholino-3-nitrobenzene-1-sulfonamide provides a degree of steric clash within the narrow active site cleft of hCA II compared to the 4-amino variant, slightly reducing its off-target potency. However, it remains a potent CA inhibitor until the primary sulfonamide is synthetically masked (e.g., via N-acylation).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls, orthogonal validation steps, and strict data quality thresholds.

Protocol 1: Carbonic Anhydrase Isoform Selectivity Assay (Stopped-Flow CO2​ Hydration)

Causality: CA catalyzes CO2​ hydration. Measuring the pH drop using a pH-sensitive indicator provides direct kinetic data on off-target enzyme inhibition. Self-Validation Check: Acetazolamide is used as a positive control ( Z′ -factor > 0.6 required).

  • Reagent Preparation: Prepare 10 mM stock solutions of 4-morpholino-3-nitrobenzene-1-sulfonamide and alternatives in 100% DMSO. Dilute to a working concentration range (0.1 nM to 100 µM) in assay buffer (20 mM HEPES, pH 7.4). Ensure final DMSO concentration does not exceed 1%.

  • Enzyme Incubation: Incubate recombinant hCA II and hCA IX (10 nM final concentration) with the compound dilutions for 15 minutes at 20°C to allow equilibrium binding. Include a DMSO-only vehicle control (negative control).

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water containing 0.2 mM Phenol Red indicator.

  • Kinetic Measurement: Monitor the absorbance decay at 558 nm for 10 seconds. The decay rate is directly proportional to the pH drop as CO2​ converts to bicarbonate and protons.

  • Data Analysis: Calculate the uninhibited initial velocity (DMSO control) and fully inhibited velocity (Acetazolamide control, 10 µM). Fit the data to a 4-parameter logistic regression to determine the IC50​ . Reject the assay plate if the Z′ -factor falls below 0.6.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Binding Kinetics

Causality: SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, confirming that modifications to the fragment impact target residence time [3]. Self-Validation Check: Double-referencing (subtracting a blank flow cell and a buffer-only injection) ensures that observed signals are not due to bulk refractive index changes or non-specific binding.

  • Sensor Chip Preparation: Immobilize biotinylated Bcl-2 protein onto a Streptavidin (SA) sensor chip until a stable density of ~2000 Response Units (RU) is achieved. Leave Flow Cell 1 blank as a reference.

  • Analyte Injection: Inject serial dilutions (3.125 nM to 100 µM) of the test compounds over the active and reference flow cells at a flow rate of 30 µL/min.

  • Kinetic Monitoring: Monitor the association phase for 120 seconds, followed immediately by a 300-second dissociation phase using running buffer (PBS-P+ supplemented with 5% DMSO).

  • Validation & Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ). The steady-state affinity calculation must mathematically align with the kinetic KD​ ( koff​/kon​ ) for the run to be considered internally valid.

Workflow Step1 Compound Preparation Step2 Primary Screening (TR-FRET & SPR) Step1->Step2 Step3 Off-Target Profiling (CA II/IX Assays) Step2->Step3 Step4 Cellular Validation (Apoptosis vs pH) Step3->Step4 Step5 Data Analysis & Selectivity Index Step4->Step5

Self-validating high-throughput screening workflow for off-target assessment.

Strategic Recommendations

When utilizing 4-morpholino-3-nitrobenzene-1-sulfonamide in drug development, researchers must account for its inherent zinc-binding properties. While the morpholine ring provides excellent steric geometry for Bcl-2 pocket filling, the primary sulfonamide must be synthetically masked (e.g., via N-acylation) in the final drug candidate to abrogate Carbonic Anhydrase inhibition. If the compound is used as a standalone biological probe, researchers must run parallel CA-inhibition counter-screens to ensure observed phenotypic changes are driven by the intended target rather than off-target pH dysregulation.

References

  • Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases.Google Patents (US10081628B2).
  • Fibrate-based N-acylsulphonamides targeting carbonic anhydrases: synthesis, biochemical evaluation, and docking studies. National Institutes of Health (PMC). Available at:[Link]

  • The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at:[Link]

Validation

head-to-head comparison of different 4-morpholino-3-nitrobenzene-1-sulfonamide synthesis routes

Title : Head-to-Head Comparison of 4-Morpholino-3-Nitrobenzene-1-Sulfonamide Synthesis Routes Subtitle : An Application Scientist's Guide to SNAr Optimization for Bcl-2 Inhibitor Intermediates Executive Summary 4-morphol...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Head-to-Head Comparison of 4-Morpholino-3-Nitrobenzene-1-Sulfonamide Synthesis Routes Subtitle : An Application Scientist's Guide to SNAr Optimization for Bcl-2 Inhibitor Intermediates

Executive Summary

4-morpholino-3-nitrobenzene-1-sulfonamide (CAS 41817-97-4) is a critical pharmaceutical intermediate, most notably serving as a foundational building block in the synthesis of Venetoclax (ABT-199), a first-in-class BCL-2 selective inhibitor used for treating chronic lymphocytic leukemia[1]. The structural core features a morpholine ring, a nitro group, and a sulfonamide group arranged on a benzene scaffold. The synthesis of this intermediate universally relies on Nucleophilic Aromatic Substitution (SNAr), where the strongly electron-withdrawing nitro and sulfonamide groups activate the C4 position for nucleophilic attack by morpholine.

However, the choice of the starting aryl halide—specifically whether to use a fluoro- or chloro- leaving group—profoundly impacts the reaction kinetics, scalability, and overall cost of goods (COGs)[1]. This guide objectively compares the three primary synthesis routes, providing mechanistic causality and validated experimental protocols to aid process chemists in route selection.

Mechanistic Grounding: The SNAr Paradigm

Before comparing the routes, it is essential to understand the causality of the SNAr mechanism. Unlike aliphatic SN2 reactions where iodine and bromine are superior leaving groups, SNAr kinetics are dictated by the rate-determining formation of the Meisenheimer complex.

Mechanism Reactant Aryl Halide (F or Cl) Attack Nucleophilic Attack by Morpholine Reactant->Attack Complex Meisenheimer Complex (Stabilized by NO2) Attack->Complex Rate Determining Elimination Halide Elimination Complex->Elimination Fast Product SNAr Product Elimination->Product

Figure 1: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr).

Because the addition of the nucleophile is the rate-limiting step, highly electronegative halogens (like fluorine) withdraw electron density via the inductive effect, rendering the C4 carbon highly electrophilic and stabilizing the anionic Meisenheimer transition state[1]. Consequently, fluoro-arenes react orders of magnitude faster than chloro-arenes in SNAr, a principle that defines the operational differences between Route A and Route B.

Route Analysis & Comparison

Route A: The Fluoro-Precursor Pathway (Discovery & Fast Kinetics) Starting from 4-fluoro-3-nitrobenzenesulfonamide, this route is characterized by extremely rapid reaction kinetics. The SNAr proceeds cleanly at ambient temperature (20–25 °C)[1]. While this is the preferred route in discovery chemistry due to its mild conditions and high yield, the fluoro-precursor is significantly more expensive and less available in bulk quantities compared to its chloro- counterpart[1].

Route B: The Chloro-Precursor Pathway (Process & Scale-Up) To circumvent the supply chain limitations of the fluoro-precursor, process chemistry routes substitute it with 4-chloro-3-nitrobenzenesulfonamide[1]. Because chlorine is less electronegative, the activation energy for nucleophilic attack is higher. This necessitates extended heating (typically 80 °C to reflux) and an excess of morpholine or a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to drive the reaction to completion[1]. Despite the harsher conditions, this route is economically superior for large-scale API manufacturing.

Route C: De Novo Synthesis from Sulfonyl Chloride For complete vertical integration, the synthesis can begin one step further back from 4-chloro-3-nitrobenzenesulfonyl chloride. This involves a highly exothermic amidation with aqueous ammonia at 0–5 °C to yield the sulfonamide, followed by the SNAr with morpholine[2]. This route utilizes the cheapest raw materials but requires careful thermal management during the amidation step to prevent hydrolysis of the sulfonyl chloride.

Workflow A 4-Fluoro-3-nitrobenzene- sulfonamide (Route A) M1 + Morpholine (Base: DIPEA / 20°C) A->M1 B 4-Chloro-3-nitrobenzene- sulfonamide (Route B) M2 + Morpholine (Base: DIPEA / 80°C) B->M2 C 4-Chloro-3-nitrobenzene- sulfonyl chloride (Route C) NH3 + NH3 / NH4OH (Amidation) C->NH3 Target 4-Morpholino-3-nitrobenzene- 1-sulfonamide (Product) M1->Target Fast SNAr M2->Target Slow SNAr NH3->B 0-5°C

Figure 2: Synthetic workflow comparing the three primary routes to the target intermediate.

Quantitative Comparison

ParameterRoute A (Fluoro-Precursor)Route B (Chloro-Precursor)Route C (De Novo)
Primary Reagent 4-fluoro-3-nitrobenzenesulfonamide4-chloro-3-nitrobenzenesulfonamide4-chloro-3-nitrobenzenesulfonyl chloride
Reaction Temperature 20–25 °C (Ambient)80–90 °C (Reflux)0 °C (Step 1), 80 °C (Step 2)
Reaction Time 2–4 hours16–24 hours24+ hours (Total)
Typical Yield >95%85–90%~80% (Over 2 steps)
Scalability / COGs Low (Expensive precursor)High (Economical)Very High (Cheapest raw materials)
Impurity Profile Very clean, minimal byproductsTrace unreacted starting materialTrace sulfonic acid (hydrolysis byproduct)

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of specific bases (like DIPEA) serves a causal purpose: morpholine is a secondary amine that acts as both the nucleophile and a base. While an excess of morpholine can act as the acid scavenger for the generated HX (HF or HCl), using DIPEA prevents the consumption of the more expensive morpholine and maintains a consistent pH, preventing protonation of the nucleophile.

Protocol 1: Route A (Discovery Scale - Mild Conditions)

  • Reaction Setup : In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzenesulfonamide (1.0 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.5 M concentration[1].

  • Reagent Addition : Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) followed by morpholine (1.1 equiv). Causality: DIPEA is added first to ensure any trace acid is neutralized, keeping morpholine fully deprotonated and nucleophilic.

  • Monitoring : Stir the reaction mixture at ambient temperature (20–25 °C). Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The reaction typically reaches >99% conversion within 2-4 hours due to the highly activated fluoro- leaving group.

  • Workup & Validation : Concentrate the mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate and wash sequentially with 1 M HCl (to remove excess morpholine and DIPEA), water, and brine.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield 4-morpholino-3-nitrobenzene-1-sulfonamide as a bright yellow solid.

Protocol 2: Route B (Process Scale - Elevated Temperature)

  • Reaction Setup : Charge a reactor with 4-chloro-3-nitrobenzenesulfonamide (1.0 equiv) and acetonitrile (or THF)[1].

  • Reagent Addition : Add DIPEA (2.0 to 3.2 equiv) and morpholine (1.2 to 1.4 equiv). Causality: A larger excess of base and nucleophile is required here to drive the thermodynamically demanding displacement of the chloro- group[1].

  • Thermal Activation : Heat the reaction mixture to 80 °C (or reflux).

  • Monitoring : Agitate for 16 to 24 hours. Because the chloro-arene is less reactive, rigorous HPLC monitoring is required to ensure complete consumption of the starting material, which is a known sensitizing and mutagenic agent[1].

  • Workup & Validation : Cool the mixture to room temperature. Pour the mixture into ice water to precipitate the product. Causality: The product is highly crystalline and poorly soluble in cold water, allowing for direct isolation by filtration, bypassing the need for solvent extraction at scale.

  • Isolation : Filter the solid, wash thoroughly with cold water and a small amount of cold ethyl acetate, and dry under vacuum at 50 °C.

Conclusion

For bench-scale research where time and purity are paramount, Route A is the undisputed choice. However, for clinical and commercial manufacturing of Bcl-2 inhibitors, Route B provides the optimal balance of scalability, safety, and cost-effectiveness, provided that the thermal requirements and extended reaction times are properly managed in the plant[1].

Sources

Comparative

A Guide to the Reproducible Synthesis and Characterization of Morpholino-Nitrobenzene Sulfonamides

This guide provides a comprehensive framework for the synthesis, purification, and characterization of 4-morpholino-3-nitrobenzene-1-sulfonamide and its analogs. Designed for researchers in drug discovery and medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis, purification, and characterization of 4-morpholino-3-nitrobenzene-1-sulfonamide and its analogs. Designed for researchers in drug discovery and medicinal chemistry, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, highlights critical parameters affecting reproducibility, and offers a comparative perspective on alternative synthetic strategies. Our objective is to equip scientists with the knowledge to not only replicate these experiments but also to troubleshoot and adapt them for their specific research needs.

Introduction: The Significance of Morpholino-Nitrobenzene Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of approved drugs.[1] Its prevalence is due to its ability to mimic a p-aminobenzoic acid (PABA) structure, acting as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[2] The incorporation of a morpholine moiety is also a common strategy in drug design, often conferring favorable pharmacokinetic properties. The combination of these two pharmacophores in a nitrobenzene scaffold has led to the exploration of compounds with significant biological activity, particularly as antimicrobial agents.[2][3][4]

This guide will focus on a representative synthesis of a compound from this class, N-(4-chloro-2-nitrophenyl)morpholine-4-sulfonamide, for which experimental data is available.[3] By examining this specific example, we can establish a robust protocol and a set of analytical standards that can be applied to the broader family of 4-morpholino-3-nitrobenzene-1-sulfonamides.

Synthesis and Purification: A Reproducible Workflow

The synthesis of N-(substituted nitrophenyl)morpholine-4-sulfonamides can be efficiently achieved through a microwave-assisted reaction between a substituted nitrobenzene and morpholine-4-sulfonamide.[3] This method offers advantages in terms of reaction time and yield compared to traditional heating methods.

Experimental Workflow: Synthesis to Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product start Reactants: - Substituted Nitrobenzene - Morpholine-4-sulfonamide - Solvent (e.g., DMSO) reaction Reaction Mixture start->reaction mw Microwave Irradiation mw->reaction reaction->mw Heat to specified temperature and time cool Cool to Room Temperature reaction->cool precipitate Add Water to Precipitate cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Water filter->wash dry Dry the Crude Product wash->dry recrystallize Recrystallization (e.g., from Ethanol) dry->recrystallize final_product Pure N-(substituted nitrophenyl) morpholine-4-sulfonamide recrystallize->final_product

Caption: Workflow for the synthesis and purification of N-(substituted nitrophenyl)morpholine-4-sulfonamides.

Detailed Protocol: Synthesis of N-(4-chloro-2-nitrophenyl)morpholine-4-sulfonamide[3]
  • Reactant Preparation: In a microwave-safe reaction vessel, combine morpholine-4-sulfonamide (1.0 mmol), 1,4-dichloro-2-nitrobenzene (1.0 mmol), and a suitable solvent such as DMSO (3 mL).

  • Microwave Synthesis: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120°C) for a designated time (e.g., 30 minutes). Rationale: Microwave heating provides rapid and uniform heating, often leading to shorter reaction times and cleaner reactions compared to conventional heating.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice water (e.g., 50 mL) to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove any residual solvent and water-soluble impurities.

  • Drying: Dry the collected solid, for instance, in a vacuum oven at a moderate temperature (e.g., 50-60°C).

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(4-chloro-2-nitrophenyl)morpholine-4-sulfonamide as a yellow solid.[3]

Characterization and Data Interpretation

To ensure the reproducibility of the synthesis, rigorous characterization of the final product is essential. The following techniques are recommended, with expected outcomes based on published data for analogous compounds.[3]

Characterization Workflow

cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties cluster_confirmation Structure Confirmation start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr mass_spec Mass Spectrometry start->mass_spec ir IR Spectroscopy start->ir mp Melting Point Determination start->mp elemental Elemental Analysis start->elemental confirm Confirmed Structure and Purity nmr->confirm mass_spec->confirm ir->confirm mp->confirm elemental->confirm

Caption: A comprehensive workflow for the analytical characterization of the synthesized compound.

Expected Analytical Data
Technique Purpose Expected Results for N-(4-chloro-2-nitrophenyl)morpholine-4-sulfonamide[3]
¹H NMR To determine the proton environment of the molecule.Signals corresponding to the aromatic protons and the morpholine ring protons. For example, a singlet for the NH proton, and multiplets for the morpholine CH₂ groups.
¹³C NMR To determine the carbon framework of the molecule.Peaks corresponding to the aromatic carbons and the morpholine ring carbons.
Mass Spec. To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of the product.
Melting Point To assess the purity of the compound.A sharp melting point range. For N-(4-chloro-2-nitrophenyl)morpholine-4-sulfonamide, the reported melting point is 122-123°C.[3]
Elemental Analysis To confirm the elemental composition of the compound.The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the calculated values.

Comparative Analysis with Alternative Compounds

While this guide provides a detailed protocol for a specific morpholino-nitrobenzene sulfonamide, it is important for researchers to consider alternatives based on their specific needs. The broader class of sulfonamides offers a rich landscape for structure-activity relationship (SAR) studies.

Compound Class Key Features Potential Applications Representative References
N-(substituted nitrophenyl)morpholine-4-sulfonamides Possess antibacterial activity against plant pathogens like Xanthomonas oryzae.[3]Agrochemicals, potential for development as human antibacterial agents.[3]
Sulfonamides of 3-fluoro-4-morpholinoaniline Derivatives of a linezolid intermediate, showing potent antimicrobial activity against various bacteria and fungi.[5]Antibacterial and antifungal drug discovery.[5]
4-methyl-N-(2-morpholinoethyl) benzene sulfonamide derivatives Exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4]Broad-spectrum antibacterial agents.[4]
4-(4-aminophenyl)morpholin-3-one sulfonamide derivatives Synthesized as a library of compounds with potential antimicrobial activity.[2]High-throughput screening for new antimicrobial leads.[2]

Conclusion and Future Directions

The reproducibility of experimental results is a cornerstone of scientific advancement. This guide has provided a detailed, step-by-step protocol for the synthesis and characterization of a representative morpholino-nitrobenzene sulfonamide, grounded in published scientific literature. By explaining the rationale behind the experimental choices and providing a framework for comprehensive characterization, we aim to empower researchers to confidently reproduce and build upon these findings.

Future work in this area could involve the synthesis of a broader library of 4-morpholino-3-nitrobenzene-1-sulfonamide analogs to explore the structure-activity relationships governing their biological effects. Furthermore, a systematic evaluation of different synthetic routes, including variations in catalysts, solvents, and reaction conditions, could lead to even more efficient and scalable production methods. The investigation of their mechanism of action and potential off-target effects will also be crucial for their development as therapeutic agents.

References

  • Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives. Russian Journal of General Chemistry.
  • Synthesis scheme of 5 -[ 4-(morpholin-4-yl)-3-nitrobenzene -1 -Sulfonyl ] -4, 5, 6, 7 -Tetrahydrothieno [3, 2 -C] Pyridine.
  • Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Synthetic and Antibacterial Profiling of 4-Methyl-N-(2-Morpholinoethyl) Benzene Sulfonamide. Power System Technology.
  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.org.
  • New 4-(Morpholin-4-Yl)
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-morpholino-3-nitrobenzene-1-sulfonamide

This guide provides a detailed protocol for the safe handling and disposal of 4-morpholino-3-nitrobenzene-1-sulfonamide. As researchers, scientists, and drug development professionals, our commitment to safety extends be...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling and disposal of 4-morpholino-3-nitrobenzene-1-sulfonamide. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Profile and Waste Classification

Understanding the inherent risks of a compound is the foundation of its safe management. The structure of 4-morpholino-3-nitrobenzene-1-sulfonamide suggests it should be treated as a hazardous substance.

  • Nitroaromatic Moiety: Nitroaromatic compounds are a well-documented class of chemicals with significant toxicological profiles. The nitro group is a strong electron-withdrawing group that makes these compounds resistant to oxidative degradation and often imparts toxicity and mutagenicity.[1] Many are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA).[1] Their metabolic reduction can lead to carcinogenic aromatic amines.[1]

  • Sulfonamide Group: While many sulfonamides are valued for their therapeutic properties, the core structure can present hazards.[2] The class as a whole requires careful handling, and disposal must be managed to prevent environmental contamination with biologically active molecules.[3][4]

  • Morpholine Moiety: Although morpholine itself is biodegradable by some microorganisms, its presence does not negate the hazards of the nitroaromatic portion of the molecule.[5]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound or its waste, ensure a robust safety protocol is in place. The following PPE is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[11]Protects against accidental splashes of solutions or contact with airborne solid particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect for tears or holes before each use.Prevents dermal absorption, a common exposure route for nitroaromatic compounds.[6][14]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only within a certified chemical fume hood to avoid inhalation of dust or aerosols.[7][15]The compound is expected to be a solid, and handling can generate dust. The nitrobenzene component suggests inhalation toxicity.[6][16]

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[17]

  • Avoid generating dust when handling the solid material.[11]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11][12]

  • Ensure an eyewash station and safety shower are readily accessible.

Waste Collection and Containment Protocol

Proper containment is a critical step in the disposal process. Adherence to these steps prevents cross-contamination and ensures the safety of all laboratory personnel.

  • Container Selection:

    • Use only containers made of compatible materials, such as glass or high-density polyethylene (HDPE).[8][9]

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting screw cap. Parafilm and stoppers are not acceptable for sealing waste containers.[9]

    • It is often best practice to use the original chemical container for waste accumulation if it is empty and in good condition.[8]

  • Labeling:

    • Label the waste container as soon as the first drop of waste is added.[8][18]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "4-morpholino-3-nitrobenzene-1-sulfonamide". Avoid using abbreviations or chemical formulas.[9]

      • An accurate list of all container contents, including any solvents and their approximate percentages.

      • The date accumulation started.[9]

      • Appropriate hazard pictograms (e.g., "Harmful/Irritant," "Environmental Hazard").

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[18]

    • Store incompatibles separately. Do not mix this waste stream with strong oxidizing agents, bases, or acids unless the reaction is part of a specific neutralization protocol.[13][19]

    • The container must be kept closed at all times except when adding waste.[8][9][18]

    • Utilize secondary containment (such as a plastic tub) to contain any potential leaks or spills.[8][9]

Step-by-Step Disposal Procedures

The overarching principle is that all 4-morpholino-3-nitrobenzene-1-sulfonamide waste is hazardous and must be disposed of through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

Disposal of Solid Waste & Concentrated Material
  • Collection: Carefully transfer the solid waste into the pre-labeled hazardous waste container using a spatula or scoop. Minimize dust generation during this process.

  • Storage: Securely cap the container and place it in the designated SAA.

  • Pickup: Once the container is full (do not exceed 80% capacity for liquids or a safe level for solids) or when the experiment is complete, arrange for a waste pickup with your institution's EHS office.[9]

Disposal of Contaminated Labware and Debris
  • Gross Decontamination: Scrape as much solid residue as possible into the solid hazardous waste container.

  • Rinsing: For items like glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinseate is now considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.[8]

  • Final Disposal:

    • Disposable Items: Items that cannot be effectively decontaminated (e.g., plastic weigh boats, contaminated gloves, bench paper) must be placed in a designated solid hazardous waste container or a clearly labeled, sealed bag for solid waste.

    • Reusable Glassware: After the initial hazardous rinse, glassware can typically be washed according to standard laboratory procedures.

Disposal of Dilute Solutions
  • No Drain Disposal: Under no circumstances should aqueous or solvent solutions of 4-morpholino-3-nitrobenzene-1-sulfonamide be poured down the drain.[8][9][10]

  • Collection: Collect all solutions in a dedicated, clearly labeled liquid hazardous waste container.

  • Storage & Pickup: Store the container in the SAA with secondary containment and arrange for pickup through your EHS office.

G Disposal Decision Workflow for 4-morpholino-3-nitrobenzene-1-sulfonamide Start Waste Generated (Solid, Liquid, or Contaminated Debris) IsHazardous Is the waste 4-morpholino-3-nitrobenzene-1-sulfonamide or contaminated with it? Start->IsHazardous CollectWaste Collect in a designated, properly labeled Hazardous Waste Container IsHazardous->CollectWaste Yes Prohibited1 PROHIBITED: Sink / Drain Disposal IsHazardous->Prohibited1 Prohibited2 PROHIBITED: Regular Trash Disposal IsHazardous->Prohibited2 Segregate Segregate by Waste Type (Solid vs. Liquid) CollectWaste->Segregate Store Store in Satellite Accumulation Area (SAA) with Secondary Containment. Keep container closed. Segregate->Store ContactEHS Contact Environmental Health & Safety (EHS) for professional disposal. Store->ContactEHS End Proper Disposal Complete ContactEHS->End

Caption: Waste Disposal Workflow Diagram.

Emergency Spill Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess: Evaluate the extent of the spill and determine if you can safely manage it with the available spill kit. For large spills, call your institution's emergency response number.

  • Contain: If safe to do so, prevent the spill from spreading. For a solid spill, gently cover it with a paper towel to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent material from the spill kit.

  • Clean-Up:

    • Wear the full complement of PPE described in Section 2.

    • For solid spills: Gently sweep the material into a dustpan and place it in the hazardous waste container. Avoid creating dust.[11]

    • For liquid spills: Use absorbent pads or vermiculite to absorb the liquid. Work from the outside of the spill inward.

  • Dispose: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) are considered hazardous waste and must be placed in the designated solid hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Chemical Waste. USC Environmental Health & Safety. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Degradation of Nitrobenzene by Persulfate Activated with Zero-valent Iron. Asian Journal of Chemistry. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • Organic Chemistry - Lesson 3: Nitration in Nitrobenzene. YouTube. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. [Link]

  • Reduction of nitrobenzene. YouTube. [Link]

  • Synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.org. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

  • RCRA Pharmaceutical Hazardous Wastes Flipbook PDF. WV Department of Environmental Protection. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metaboli. Environmental Science and Pollution Research. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]

  • EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. The Environmental Law Firm. [Link]

  • EPA Proposes Two PFAS-Related Rules Under RCRA. More May Be on the Way. JD Supra. [Link]

  • Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association. [Link]

  • OVERVIEW OF EIGHT MEDICINE DISPOSAL PRODUCTS. San Francisco Environment Department. [Link]

  • Nitrobenzene. US EPA. [Link]

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]

Sources

Handling

Personal protective equipment for handling 4-morpholino-3-nitrobenzene-1-sulfonamide

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a mechanistic science. To build a truly secure laboratory environment, researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a mechanistic science. To build a truly secure laboratory environment, researchers and drug development professionals must understand the causal relationship between a compound's molecular architecture and its physiological hazards.

When handling 4-morpholino-3-nitrobenzene-1-sulfonamide , you are interacting with a highly functionalized molecule that presents a tripartite hazard profile. This guide decodes the structural risks of this compound and provides field-proven, self-validating protocols for its safe operational handling and disposal.

Structural Hazard Assessment & Causality

The safety protocols for 4-morpholino-3-nitrobenzene-1-sulfonamide are dictated by its three distinct functional moieties:

  • The Nitroaromatic Ring: Nitroaromatics are highly lipophilic, allowing them to rapidly penetrate the dermal barrier. Upon entering the bloodstream, they induce the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). This drastically reduces the blood's oxygen-carrying capacity, leading to methemoglobinemia (characterized by cyanosis, hypoxia, and dizziness)[1][2].

  • The Sulfonamide Group: The arylamine structure in sulfonamides is a known determinant for allergic sensitization. Exposure can trigger Type I (IgE-mediated) immediate hypersensitivity or Type IV delayed immune-mediated reactions, including severe cutaneous adverse events like Stevens-Johnson syndrome (SJS)[3][4].

  • The Morpholine Ring: This basic, cyclic amine structure exacerbates local mucosal and ocular irritation upon contact, mandating stringent eye and respiratory protection.

Quantitative Hazard & Exposure Thresholds

Because specific Occupational Exposure Limits (OELs) are not established for every bespoke research chemical, we must rely on structural surrogates to establish quantitative safety baselines.

ParameterSurrogate / Reference CompoundQuantitative ThresholdMechanistic Implication
Inhalation Limit (PEL) Nitrobenzene (Nitroaromatic proxy)1 ppm (5 mg/m³)Prevents acute methemoglobinemia via respiratory absorption[2].
Dermal Exposure Limit Nitrobenzene (Nitroaromatic proxy)"Skin" Designation (Zero tolerance)Rapid lipid-phase absorption causes systemic toxicity, bypassing first-pass metabolism[2].
Allergic Sensitization Rate Sulfonamide moiety~3% of exposed individualsHigh risk of Type I/IV hypersensitivity (e.g., maculopapular rash) upon repeated exposure[5].

Personal Protective Equipment (PPE) Matrix

Do not simply wear PPE; understand why it is protecting you.

PPE CategoryRecommended SpecificationMechanistic Justification (Causality)
Hand Protection Double-gloved Nitrile (≥5 mil) or Neoprene.Nitroaromatics readily penetrate standard latex. Double-gloving ensures the inner glove remains a pristine barrier against lipophilic absorption[2].
Respiratory Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Prevents the inhalation of aerosolized powder. Inhalation directly introduces the nitroaromatic into the highly vascularized pulmonary bed, accelerating methemoglobinemia[1].
Eye Protection Tight-fitting chemical safety goggles.Prevents corneal irritation and systemic absorption via the ocular mucosa driven by the basic morpholine moiety.
Body Protection Flame-resistant lab coat, closed-toe shoes.Provides a physical standoff distance from the skin to prevent delayed dermal sensitization from the sulfonamide group[4].

Self-Validating Operational Workflow

Every protocol must be a self-validating system. Follow this step-by-step methodology for weighing and solubilizing the compound.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s.

  • Validation Check: Hold a delicate tissue near the bottom sash of the hood; it should be gently and consistently pulled inward, validating negative pressure before you open the chemical vial.

Step 2: Anti-Static Weighing

  • Action: Use an anti-static weigh boat and a grounded micro-spatula to weigh the powder.

  • Causality: Static charge can cause fine nitroaromatic powders to "jump" and aerosolize, bypassing dermal defenses and entering the respiratory tract.

Step 3: Solubilization & Transfer

  • Action: Dissolve the compound in an appropriate organic solvent (e.g., DMSO or DMF) entirely within the fume hood. Cap the source vial immediately.

  • Validation Check: Inspect your outer gloves immediately after solubilization. Nitroaromatics can cause visible yellowing on incompatible materials. If discoloration is observed, safely doff the outer gloves inside the hood and replace them.

Spill Response & Chemical Disposal Plan

Nitroaromatics and sulfonamides exhibit significant aquatic toxicity and resist standard wastewater bioremediation[6][7]. They must never be flushed down the drain.

Step-by-Step Spill Response Protocol:

  • Containment: If a dry powder spill occurs outside the fume hood, immediately evacuate the immediate area to allow suspended dust to settle. Don an N95/P100 respirator before re-entering.

  • Wet-Wipe Method: Do not dry sweep, as this aerosolizes the hazard. Moisten an absorbent pad with a compatible solvent (e.g., isopropanol or water) and gently lay it over the powder to suppress dust.

  • Collection: Wipe inward toward the center of the spill. Place all contaminated pads into a high-density polyethylene (HDPE) hazardous waste container.

  • Validation Check: After cleaning, use a secondary solvent swab on the surface. Inspect the swab under bright light; the absence of a pale yellow residue confirms complete decontamination.

Disposal Plan: Route all solid waste, empty vials, and contaminated PPE for high-temperature commercial incineration . This is the only EPA/RCRA-compliant method guaranteed to break down the stable nitroaromatic ring and prevent environmental contamination.

Operational Workflow Diagram

G cluster_ppe Phase 1: PPE & Prep cluster_ops Phase 2: Operations cluster_post Phase 3: Post-Op & Disposal Start 4-Morpholino-3-nitrobenzene- 1-sulfonamide Handling PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity (0.5 m/s) PPE->Hood Weigh Anti-static Weighing (Suppress Dust) Hood->Weigh Solubilize Solubilization (e.g., DMSO/DMF) Weigh->Solubilize Spill Spill Occurred? Solubilize->Spill Clean Wet-Wipe Protocol (No Dry Sweeping) Spill->Clean Yes Dispose Incineration (EPA/RCRA Compliant) Spill->Dispose No Clean->Dispose

Workflow for the safe handling and disposal of 4-morpholino-3-nitrobenzene-1-sulfonamide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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